Metopimazine-d6
Description
Properties
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBKDMTIJBJLA-NPUHHBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676045 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215315-86-8 | |
| Record name | 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metopimazine-d6 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Metopimazine-d6. It is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Introduction
This compound is the deuterated analog of Metopimazine, a phenothiazine derivative with potent antiemetic properties. The introduction of deuterium atoms can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard in quantitative bioanalysis. Metopimazine acts as an antagonist at dopamine D2, histamine H1, and serotonin 5-HT3 receptors, making it effective in the prevention and treatment of nausea and vomiting.
Chemical Structure and Properties
This compound is structurally similar to Metopimazine, with six deuterium atoms incorporated into the propyl chain linking the phenothiazine core to the piperidine ring.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 1215315-86-8 | [1][2] |
| Molecular Formula | C₂₂H₂₁D₆N₃O₃S₂ | [2] |
| Molecular Weight | 451.64 g/mol | |
| IUPAC Name | 1-[3-[2-(methylsulfonyl)-10H-phenothiazin-10-yl]propyl-1,1,2,2,3,3-d6]-4-piperidinecarboxamide | N/A |
| Synonyms | 1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotamide, 2-Methylsulfonyl-10-[3-(4-carbamoylpiperidino)propyl-d6]phenothiazine, EXP 999-d6, RP 9965-d6, Vogalene-d6 |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Pale Yellow Solid | |
| Storage | 2-8°C Refrigerator | |
| Shipping Conditions | Ambient |
Synthesis
A detailed experimental protocol for the synthesis of this compound, specifically outlining the isotopic labeling steps, is not publicly available. The general synthesis of Metopimazine involves the alkylation of 2-(methylsulfonyl)phenothiazine with a protected 3-halopropylamine derivative, followed by deprotection and reaction with isonipecotamide. The deuterium labeling in this compound is located on the propyl chain. This can be achieved by using a deuterated 1,3-dihalopropane derivative during the alkylation step.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not available, the spectra of the non-deuterated Metopimazine can be used as a reference. The absence of proton signals in the propyl chain region of the ¹H NMR spectrum would confirm the successful deuteration.
Reference ¹H NMR Data for Metopimazine (400 MHz, DMSO-d₆): δ 7.7-7.0 (m, 7H, aromatic), 6.9-6.8 (m, 2H, -NH₂), 4.1 (t, 2H, N-CH₂), 3.2 (s, 3H, SO₂-CH₃), 2.8-2.7 (m, 2H, piperidine-CH₂), 2.4 (t, 2H, -CH₂-), 2.1-1.9 (m, 1H, piperidine-CH), 1.8-1.7 (m, 2H, -CH₂-), 1.6-1.5 (m, 4H, piperidine-CH₂).
Reference ¹³C NMR Data for Metopimazine (100 MHz, DMSO-d₆): δ 176.5, 145.4, 143.5, 140.1, 130.5, 128.0, 127.5, 127.2, 123.2, 122.2, 120.6, 116.4, 113.2, 54.8, 53.0, 44.6, 43.5, 41.7, 28.6, 23.5.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for confirming the identity and purity of this compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the deuterated compound.
Experimental Protocol (Reference for Metopimazine): A study on the fragmentation of Metopimazine utilized Electrospray Ionization (ESI) in positive-ion mode. High-resolution mass spectrometry (HRMS) was used to determine the accurate masses of product ions. H/D exchange experiments were also performed by dissolving samples in deuterated methanol (CD₃OD).
Expected Mass Spectrum of this compound: The [M+H]⁺ ion would be expected at m/z 452.6, which is 6 mass units higher than that of the non-deuterated Metopimazine (m/z 446.6).
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the purification and quantification of this compound. A reversed-phase HPLC method developed for Metopimazine can be adapted for its deuterated analog.
Experimental Protocol (Reference for Metopimazine):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a buffer (e.g., ammonium formate)
-
Detection: UV at a specific wavelength (e.g., 254 nm) or Mass Spectrometry (LC-MS)
-
Flow Rate: Typically around 1.0 mL/min
-
Injection Volume: 10-20 µL
Pharmacological Mechanism of Action
Metopimazine exerts its antiemetic effects by antagonizing several neurotransmitter receptors in the central nervous system, primarily in the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus.
Dopamine D2 Receptor Antagonism
Metopimazine blocks D2 receptors in the CTZ, which is a key area in the brain that detects emetic substances in the blood and relays signals to the vomiting center.
References
Metopimazine-d6 mechanism of action as a dopamine antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine derivative with potent antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, particularly within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a key area involved in the emetic reflex.[1] Metopimazine-d6 is a deuterated analog of Metopimazine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays, ensuring accurate quantification of Metopimazine in biological matrices.[2][3][4] From a pharmacodynamic perspective, the mechanism of action of this compound is considered identical to that of its non-deuterated counterpart. This guide provides an in-depth overview of the mechanism of action of Metopimazine as a dopamine antagonist, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
Metopimazine functions as a potent antagonist at dopamine D2 and D3 receptors.[1] The antiemetic effect is primarily attributed to the blockade of D2 receptors in the CTZ. Dopamine released in the CTZ can activate D2 receptors, initiating a signaling cascade that leads to nausea and vomiting. By competitively binding to these receptors without activating them, Metopimazine prevents dopamine from exerting its emetogenic effects.
Beyond its central action in the CTZ, Metopimazine is also considered to have peripheral selectivity, meaning it does not readily cross the blood-brain barrier, which may contribute to a lower incidence of central nervous system side effects compared to other dopamine antagonists.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation by an agonist like dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Metopimazine, as an antagonist, binds to the D2 receptor but does not induce this conformational change, thereby blocking the dopamine-induced inhibition of adenylyl cyclase and preventing the downstream signaling cascade.
Quantitative Data: Receptor Binding Affinities
Metopimazine exhibits a distinct binding profile, with high affinity for several receptors implicated in nausea and vomiting. The following table summarizes the available quantitative data on Metopimazine's binding affinity (Ki) for various receptors.
| Receptor | Ligand | Ki (nM) | pKi | Source |
| Dopamine D2 | Metopimazine | ~64 | 7.19 | |
| Dopamine D2 | Metopimazine | Nanomolar Affinity | - | |
| Alpha-1 Adrenergic | Metopimazine | Nanomolar Affinity | - | |
| Histamine H1 | Metopimazine | Nanomolar Affinity | - |
Note: Nanomolar affinity indicates a Ki value in the range of 1-100 nM. Further studies are needed to determine the precise Ki values for all targeted receptors.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Metopimazine for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Test Compound: Metopimazine at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells expressing the D2 receptor and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]Spiperone (at a concentration close to its Kd), and cell membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]Spiperone, non-specific binding control, and cell membrane preparation.
-
Competition Binding: Assay buffer, [3H]Spiperone, varying concentrations of Metopimazine, and cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Metopimazine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Metopimazine that inhibits 50% of the specific binding of [3H]Spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Inhibition Assay
This protocol measures the ability of Metopimazine to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Agonist: Dopamine.
-
Antagonist: Metopimazine.
-
Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into the appropriate microplate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of Metopimazine or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells. Simultaneously or immediately after, add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Metopimazine concentration.
-
Determine the IC50 value, which is the concentration of Metopimazine that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
-
Conclusion
Metopimazine exerts its antiemetic effects primarily through the potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. Its multifaceted binding profile, including affinity for alpha-1 adrenergic and histamine H1 receptors, may also contribute to its overall therapeutic action. The deuterated form, this compound, serves as an essential tool for the accurate bioanalysis of the parent compound, while sharing the same fundamental mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Metopimazine and other dopamine antagonists in preclinical and clinical research.
References
- 1. Interaction of the antiemetic metopimazine and anticancer agents with brain dopamine D2, 5-hydroxytryptamine3, histamine H1, muscarine cholinergic and alpha 1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Metopimazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine, a phenothiazine derivative, is a potent antiemetic agent primarily functioning as a dopamine D2 and D3 receptor antagonist.[1] Its clinical utility in managing nausea and vomiting, particularly in the context of chemotherapy, is well-established.[2][3] The strategic incorporation of deuterium into the Metopimazine structure presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and safety. This guide provides a comprehensive overview of the known physical and chemical properties of Metopimazine, discusses the anticipated effects of deuteration, and outlines relevant experimental protocols and signaling pathways. As specific data for deuterated Metopimazine is not extensively available in public literature, this document combines reported data for the parent compound with established principles of deuterium isotope effects.
Physicochemical Properties
The introduction of deuterium in place of protium can subtly alter the physicochemical properties of a molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] While significant shifts in properties like melting point or boiling point are not always observed, deuteration can influence characteristics such as lipophilicity and pKa to a minor extent. The following tables summarize the available quantitative data for non-deuterated Metopimazine.
Table 1: Physical Properties of Metopimazine
| Property | Value | Source |
| Molecular Formula | C22H27N3O3S2 | [5] |
| Molecular Weight | 445.6 g/mol | |
| Appearance | Pale Yellow Solid | |
| Melting Point | 170.5 °C | |
| Boiling Point | 679.0 ± 65.0 °C at 760 mmHg | |
| Water Solubility | 0.019 mg/mL | |
| Solubility | Soluble in DMSO |
Table 2: Chemical and Pharmacokinetic Properties of Metopimazine
| Property | Value | Source |
| pKa (Strongest Basic) | 8.48 | |
| logP | 2.91 | |
| Polar Surface Area | 83.71 Ų | |
| Bioavailability | 19–34% | |
| Elimination Half-life | Approximately 2 hours | |
| Time to Peak Plasma Concentration (Tmax) | Approximately 60 minutes | |
| Major Metabolite | Metopimazine Acid |
The Impact of Deuteration
Deuteration of a drug molecule is a strategic modification aimed at improving its metabolic profile. The primary impact of substituting hydrogen with deuterium lies in the kinetic isotope effect (KIE), which can significantly slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.
For Metopimazine, which is rapidly metabolized to its acid metabolite, deuteration at specific metabolically active sites could:
-
Decrease the rate of metabolism: This would lead to a longer plasma half-life of the parent drug.
-
Increase systemic exposure (AUC): A slower metabolism would result in a higher overall concentration of the drug in the bloodstream over time.
-
Reduce the formation of metabolites: This could potentially alter the safety profile by decreasing the concentration of active or potentially toxic metabolites.
-
Potentially lead to a more consistent therapeutic effect: A more stable pharmacokinetic profile can result in less inter-individual variability in drug response.
It is important to note that the pharmacodynamic properties of the drug, i.e., its interaction with the dopamine receptors, are not expected to be significantly altered by deuteration.
Mechanism of Action and Signaling Pathway
Metopimazine exerts its antiemetic effects primarily through the antagonism of dopamine D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brain. By blocking these receptors, Metopimazine inhibits the signaling cascade that leads to nausea and vomiting.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that ultimately modulates neuronal excitability. As an antagonist, Metopimazine blocks this pathway.
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Deuterated Metopimazine.
Experimental Protocols
Characterization of deuterated Metopimazine would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.
Synthesis of Deuterated Metopimazine
The synthesis of deuterated Metopimazine would likely follow established synthetic routes for the parent compound, but with the introduction of deuterated building blocks at specific positions. For example, deuterated precursors could be used in the alkylation steps of the phenothiazine core or the piperidine ring. The specific synthetic strategy would depend on the desired location of the deuterium atoms to maximize the kinetic isotope effect on metabolism.
Structural Elucidation and Purity Analysis
NMR is a primary tool for confirming the structure of a molecule and determining the position and extent of deuteration.
Protocol for ¹H and ²H NMR:
-
Sample Preparation: Dissolve 5-10 mg of deuterated Metopimazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ²H NMR, a non-deuterated solvent may be used.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The absence or significant reduction in the intensity of proton signals at specific chemical shifts, compared to the spectrum of non-deuterated Metopimazine, will confirm the location of deuterium substitution.
-
-
²H NMR Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
The presence of signals in the ²H spectrum will directly show the chemical environment of the deuterium atoms.
-
-
Data Analysis:
-
Integrate the signals in both ¹H and ²H spectra to determine the degree of deuteration at each site.
-
MS is crucial for confirming the molecular weight of the deuterated compound and quantifying the isotopic enrichment.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the deuterated Metopimazine in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Acquisition: Acquire a full scan mass spectrum in high-resolution mode.
-
Data Analysis:
-
The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated Metopimazine.
-
The mass shift compared to the non-deuterated compound will indicate the number of deuterium atoms incorporated.
-
The isotopic distribution pattern can be analyzed to determine the percentage of molecules containing different numbers of deuterium atoms, thus providing the isotopic enrichment.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of deuterated Metopimazine.
Caption: General Experimental Workflow for Deuterated Metopimazine.
Conclusion
Deuterated Metopimazine represents a promising next-generation antiemetic with the potential for an improved pharmacokinetic profile. While specific experimental data for the deuterated form is limited, the well-understood principles of the kinetic isotope effect provide a strong rationale for its development. The physical and chemical properties of the parent compound, Metopimazine, serve as a solid foundation for this endeavor. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of deuterated Metopimazine, paving the way for further research and development in this area.
References
- 1. Metopimazine - Wikipedia [en.wikipedia.org]
- 2. What is Metopimazine used for? [synapse.patsnap.com]
- 3. What is the mechanism of Metopimazine? [synapse.patsnap.com]
- 4. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 5. Buy Metopimazine | 14008-44-7 | >98% [smolecule.com]
In-Depth Technical Guide to Metopimazine-d6: Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical certification and purity assessment of Metopimazine-d6, a deuterated analog of Metopimazine. The information is structured to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and data presentation in a clear, accessible format.
Certificate of Analysis (Exemplar)
A Certificate of Analysis (CoA) for a research-grade compound like this compound is a critical document that attests to its quality and purity. Below is a summary table representing typical data found on a CoA for this compound.
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Chemical Identity (¹H NMR) | Conforms to Structure | Conforms | ¹H NMR Spectroscopy |
| Mass Identity (MS) | Conforms to Molecular Weight | Conforms | ESI-MS |
| Deuterium Incorporation | ≥99% atom % D | 99.6% | ¹H NMR / Mass Spectrometry |
| Residual Solvents | As per USP <467> | Conforms | Headspace GC-MS |
| Water Content (Karl Fischer) | ≤0.5% | 0.2% | Karl Fischer Titration |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is employed to separate and quantify this compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate and di-potassium hydrogen phosphate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
A standard solution of this compound is prepared in the mobile phase.
-
The sample is injected into the HPLC system.
-
The resulting chromatogram is analyzed to determine the area of the main peak corresponding to this compound.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the extent of deuterium incorporation.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
A small amount of the sample is dissolved in the deuterated solvent.
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for this compound.
-
The absence or significant reduction of proton signals at the deuterated positions confirms high isotopic enrichment.
-
Mass Spectrometry (MS) for Mass Identity and Deuterium Incorporation
Mass spectrometry confirms the molecular weight of this compound and provides further evidence for the level of deuterium incorporation.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured.
-
The observed m/z is compared to the calculated molecular weight of this compound.
-
The isotopic distribution pattern is analyzed to confirm the presence of six deuterium atoms.
-
Visualizations
Signaling Pathway of Metopimazine
Metopimazine is an antiemetic agent that primarily acts as an antagonist at dopamine D2 receptors.[1][2][3] It also exhibits antagonistic effects on serotonin 5-HT3 and histamine H1 receptors.[1] This multi-receptor antagonism contributes to its efficacy in preventing nausea and vomiting.[1] The primary site of action is the chemoreceptor trigger zone (CTZ) in the brainstem.
Caption: Mechanism of action of Metopimazine.
Workflow for Certificate of Analysis Generation
The generation of a Certificate of Analysis is a structured process that ensures the quality and compliance of a chemical standard. This workflow outlines the key stages from initial synthesis to the final certification.
Caption: Workflow for generating a Certificate of Analysis.
References
Navigating the Nuances of Isotopic Stability: A Technical Guide to Metopimazine-d6 in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and bioanalysis, the use of isotopically labeled internal standards is a cornerstone of accurate quantification. Metopimazine-d6, a deuterated analog of the antiemetic drug Metopimazine, serves this critical role. However, the reliability of any analysis hinges on the isotopic stability of the internal standard under various experimental conditions. This technical guide provides an in-depth exploration of the potential for isotopic exchange of this compound in acidic environments, offering a framework for assessing its stability and ensuring data integrity.
Principles of Deuterium Exchange in Acidic Media
Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[1] This process can be catalyzed by both acids and bases.[2][3] In acidic conditions, the exchange mechanism often involves the protonation of a nearby functional group, which can facilitate the removal of a deuteron and its replacement with a proton from the solvent.
For a molecule like Metopimazine, which possesses several functional groups, including an amide and aromatic rings, certain positions may be more susceptible to acid-catalyzed deuterium exchange. Hydrogens (or deuterons) on carbons alpha to a carbonyl group, as well as those on electron-rich aromatic systems, can be prone to exchange under forcing acidic conditions.[2][3] The stability of the deuterium labels is paramount, as any loss can alter the mass of the internal standard, leading to inaccuracies in quantification.
Potential Sites of Deuterium Exchange on this compound
The precise location of the deuterium atoms on the this compound molecule is critical in assessing its potential for isotopic exchange. Assuming the deuterium labels are placed on the N,N-dimethyl groups of the piperidine ring, these are generally considered stable. However, if deuterium is located at other positions, such as the aromatic rings or the carbon adjacent to the amide carbonyl, there could be a higher propensity for exchange under acidic stress. The following diagram illustrates a generalized mechanism for acid-catalyzed deuterium exchange on an aromatic ring, a potential site of instability.
Figure 1. A generalized pathway for acid-catalyzed deuterium exchange on an aromatic ring.
Experimental Protocol for Assessing Isotopic Stability
To rigorously evaluate the isotopic stability of this compound, a forced degradation study under acidic conditions is recommended. This involves subjecting the compound to various pH levels, temperatures, and incubation times to identify potential degradation or isotopic exchange.
Materials and Reagents
-
This compound
-
Metopimazine (non-deuterated reference standard)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) for neutralization
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid
Equipment
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath with temperature control
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
A suitable reversed-phase HPLC column (e.g., C18)
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the isotopic stability of this compound.
Figure 2. Experimental workflow for the assessment of this compound isotopic stability.
Detailed Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL.
-
Stress Conditions:
-
For each acidic condition (0.01 M, 0.1 M, and 1 M HCl), prepare a series of test solutions by diluting the this compound stock solution to a final concentration of 10 µg/mL.
-
Incubate the test solutions at controlled temperatures, for example, 40°C and 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to quench the degradation/exchange reaction.
-
LC-MS/MS Analysis:
-
Analyze the neutralized samples using a validated LC-MS/MS method capable of separating Metopimazine from its potential degradation products and isotopologues.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor the transitions for this compound and its potential back-exchanged products (d5, d4, d3, d2, d1, and d0 - the non-deuterated form).
-
-
Data Analysis:
-
Calculate the peak areas for this compound and any observed back-exchanged isotopologues at each time point.
-
Determine the percentage of isotopic purity remaining for this compound under each stress condition.
-
Data Presentation
The quantitative data generated from the stability study should be summarized in a clear and structured format to facilitate comparison across different conditions. The following table provides a template for presenting the results.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | Isotopic Purity of this compound (%) |
| Control (No Acid) | 24 | 60 | >99% |
| 0.01 M HCl | 0 | 40 | >99% |
| 2 | 40 | >99% | |
| 4 | 40 | >99% | |
| 8 | 40 | >99% | |
| 24 | 40 | >99% | |
| 0.1 M HCl | 0 | 40 | >99% |
| 2 | 40 | 98% | |
| 4 | 40 | 97% | |
| 8 | 40 | 95% | |
| 24 | 40 | 92% | |
| 1 M HCl | 0 | 60 | >99% |
| 2 | 60 | 90% | |
| 4 | 60 | 85% | |
| 8 | 60 | 78% | |
| 24 | 60 | 65% |
Table 1: Hypothetical Isotopic Stability Data for this compound under Acidic Stress Conditions.
Conclusion
Ensuring the isotopic stability of deuterated internal standards is a critical aspect of robust bioanalytical method development and validation. While this compound is expected to be a reliable internal standard, its stability under harsh acidic conditions should not be assumed. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate the potential for deuterium exchange. By undertaking such forced degradation studies, researchers and drug development professionals can confidently use this compound in their analytical assays, thereby ensuring the accuracy and reliability of their data. This proactive approach to understanding the stability of critical reagents is indispensable for successful drug development programs.
References
Understanding the Deuterium Isotope Effect on Metopimazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metopimazine, a phenothiazine derivative, is a potent antiemetic agent primarily used for the management of nausea and vomiting. Its therapeutic action is attributed to its antagonist activity at dopamine D2 and D3 receptors. The pharmacokinetics of Metopimazine are characterized by extensive first-pass metabolism, leading to the formation of its major metabolite, metopimazine acid. This biotransformation is predominantly mediated by liver amidases. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions can significantly alter the rate of metabolic processes. This "deuterium isotope effect" presents a compelling strategy for optimizing the pharmacokinetic profile of drugs like Metopimazine. This technical guide explores the theoretical underpinnings of applying the deuterium isotope effect to Metopimazine, proposing potential benefits and outlining a hypothetical experimental framework for its investigation. It is important to note that the quantitative data and experimental outcomes presented herein are hypothetical, as no direct studies on deuterated Metopimazine have been published to date.
Introduction to Metopimazine
Metopimazine is a peripherally restricted dopamine receptor antagonist. By blocking D2 and D3 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, it effectively suppresses nausea and vomiting.[1] Unlike some other antiemetics, Metopimazine does not readily cross the blood-brain barrier, which may contribute to a more favorable side-effect profile.
The Metabolic Fate of Metopimazine
The primary metabolic pathway of Metopimazine is the hydrolysis of its terminal amide group to form metopimazine acid.[1][2][3][4] This reaction is catalyzed predominantly by liver amidases, with a minor contribution from aldehyde oxidase. Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, are involved in minor oxidative pathways, but their contribution to the overall clearance of Metopimazine is considered negligible.
The extensive first-pass metabolism results in low bioavailability of the parent drug and high circulating levels of the less potent metopimazine acid. This metabolic characteristic is a key target for potential optimization through deuteration.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the molecule with one of its isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic attack can slow down the rate of bond cleavage. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.
For enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step, this substitution can lead to:
-
Reduced rate of metabolism
-
Increased plasma half-life of the parent drug
-
Increased overall drug exposure (AUC)
-
Potentially altered metabolite profiles
Hypothetical Application of Deuteration to Metopimazine
Given that the primary metabolic pathway of Metopimazine is amide hydrolysis, deuteration strategies would logically focus on the chemical groups involved in this transformation.
Proposed Sites for Deuteration
The most logical positions for deuterium substitution on the Metopimazine molecule to influence its metabolism would be on the carbon atoms adjacent to the amide group and the nitrogen of the piperidine ring.
-
α-Carbon to the Amide Carbonyl: Deuteration at this position could sterically and electronically influence the approach and binding of the amidase enzyme.
-
Piperidine Ring: Strategic deuteration of the piperidine ring, particularly at positions that may interact with the active site of the amidase, could also modulate the rate of hydrolysis.
Postulated Effects on Metopimazine Pharmacokinetics
By slowing the rate of amide hydrolysis through a deuterium isotope effect, the following pharmacokinetic changes could hypothetically be observed for a deuterated version of Metopimazine (d-Metopimazine) compared to the non-deuterated parent drug:
-
Decreased Rate of Metopimazine Acid Formation: The primary metabolic pathway would be attenuated.
-
Increased Half-Life (t½): With a slower clearance, the parent drug would remain in circulation for a longer period.
-
Increased Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Overall exposure to the active parent drug would be enhanced.
-
Potential for Reduced Dosing Frequency: A longer half-life could allow for less frequent administration.
Proposed Experimental Protocols
To investigate the deuterium isotope effect on Metopimazine, a series of in vitro and in vivo experiments would be necessary.
Synthesis of Deuterated Metopimazine
The first step would involve the chemical synthesis of deuterated Metopimazine analogues. This would require the use of deuterated starting materials and reagents in a multi-step synthetic process.
In Vitro Metabolic Stability Assays
-
Objective: To compare the rate of metabolism of Metopimazine and d-Metopimazine.
-
Methodology:
-
Incubate Metopimazine and d-Metopimazine separately with human liver microsomes (a source of amidases) and human liver cytosol (a source of aldehyde oxidase).
-
Collect samples at various time points.
-
Quench the reaction.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent drug and the appearance of metopimazine acid.
-
Calculate the intrinsic clearance and half-life for each compound.
-
In Vivo Pharmacokinetic Studies in Animal Models
-
Objective: To compare the pharmacokinetic profiles of Metopimazine and d-Metopimazine in a living organism.
-
Methodology:
-
Administer equivalent oral doses of Metopimazine and d-Metopimazine to separate groups of laboratory animals (e.g., rats or dogs).
-
Collect blood samples at predetermined time points over 24 hours.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples by LC-MS to determine the concentrations of the parent drug and its major metabolite.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance).
-
Hypothetical Data Presentation
The following tables present hypothetical data that might be obtained from the proposed experiments, illustrating the potential impact of deuteration on Metopimazine's properties.
Table 1: Hypothetical In Vitro Metabolic Stability Data
| Compound | Human Liver Microsomes Intrinsic Clearance (μL/min/mg protein) | Human Liver Cytosol Intrinsic Clearance (μL/min/mg protein) |
| Metopimazine | 150 | 25 |
| d-Metopimazine | 75 | 18 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Metopimazine | d-Metopimazine |
| Cmax (ng/mL) | 50 | 95 |
| Tmax (hr) | 1.0 | 1.5 |
| AUC (0-t) (ng*hr/mL) | 200 | 450 |
| t½ (hr) | 2.5 | 5.0 |
| Clearance (mL/hr/kg) | 200 | 90 |
Visualizations
Signaling Pathway of Metopimazine
Caption: Metopimazine blocks dopamine D2/D3 receptors in the CTZ.
Experimental Workflow for Investigating the Deuterium Isotope Effect
Caption: Workflow for studying the deuterium isotope effect on Metopimazine.
Logical Relationship of Deuterium Effect on Metabolism
References
Metopimazine-d6 Metabolism: A Deep Dive into its Plasma Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Metopimazine (MPZ), with a specific focus on its deuterated analog, Metopimazine-d6, and the identification and quantification of its major metabolites in plasma. This document synthesizes current scientific literature to offer detailed insights into the metabolic pathways, experimental methodologies, and key quantitative data essential for drug development and clinical research.
Executive Summary
Metopimazine, a phenothiazine derivative antiemetic, undergoes extensive first-pass metabolism, leading to the formation of its principal plasma metabolite, Metopimazine acid (MPZA).[1][2][3][4][5] This biotransformation is primarily mediated by liver amidases, with a minor contribution from aldehyde oxidase. The resulting acid metabolite, MPZA, circulates in plasma at significantly higher concentrations than the parent drug. While cytochrome P450 enzymes CYP3A4 and CYP2D6 are involved in minor oxidative pathways, their role in the overall clearance of Metopimazine is minimal. Understanding the metabolic profile of Metopimazine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall therapeutic efficacy. The use of a deuterated internal standard, such as this compound, is standard practice in bioanalytical methods to ensure accurate quantification.
Metabolic Pathways of Metopimazine
The primary metabolic transformation of Metopimazine involves the hydrolysis of its terminal amide group to a carboxylic acid, yielding Metopimazine acid (MPZA). This reaction is predominantly catalyzed by amidases located in the liver. A secondary, less significant pathway for the formation of MPZA is through the action of aldehyde oxidase.
In addition to the major pathway, minor oxidative metabolites have been identified in vitro, designated as MPZS and MPZH. These are formed through reactions mediated by CYP3A4 and CYP2D6. However, in vivo studies have confirmed that these oxidative pathways are of negligible importance compared to the amide hydrolysis in humans.
Metabolic pathway of Metopimazine.
Quantitative Analysis of Metopimazine and its Metabolites in Plasma
The quantification of Metopimazine and Metopimazine acid in plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. These assays are crucial for pharmacokinetic studies, enabling the determination of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Summary of Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Metopimazine (MPZ) and its major metabolite, Metopimazine acid (MPZA), in plasma from studies conducted in both pediatric and adult populations.
Table 1: Pharmacokinetic Parameters of Metopimazine (MPZ) in Plasma
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Children | 0.33 mg/kg (oral) | 17.2 (median) | 1 (median) | - | |
| Adults | 20 mg (oral, preprandial) | 43 (median) | - | 22.6 (median) | |
| Adults | 50 mg (oral, preprandial) | - | - | 16.2 (median) | |
| Adults | 20 mg (oral, postprandial) | - | - | 52.4 (median) | |
| Adults | 50 mg (oral, postprandial) | - | - | 35.2 (median) |
Table 2: Pharmacokinetic Parameters of Metopimazine Acid (MPZA) in Plasma
| Population | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Children | 0.33 mg/kg (oral) | 76.3 (median) | 2.5 (median) | - | |
| Adults | 20 mg (oral, preprandial) | 107.5 (median) | 2 (median) | - |
Experimental Protocols
This section outlines the typical experimental methodologies employed for the study of Metopimazine metabolism and the quantification of its metabolites in plasma.
In Vitro Metabolism Studies
In vitro assays are essential for identifying the enzymes responsible for a drug's metabolism.
Objective: To determine the metabolic stability of Metopimazine and identify the enzymes involved in its biotransformation.
Methodology:
-
Incubation with Liver Microsomes:
-
Human liver microsomes are incubated with Metopimazine at a concentration of 1 µM in a potassium phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., this compound).
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug over time.
-
-
Incubation with Liver Cytosol:
-
To investigate the role of cytosolic enzymes like aldehyde oxidase, Metopimazine is incubated with human liver cytosol.
-
The experimental setup is similar to the microsomal incubation, but without the NADPH-regenerating system.
-
-
Recombinant Enzyme Phenotyping:
-
To identify specific CYP isoforms involved, Metopimazine is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).
-
The formation of metabolites is monitored by LC-MS/MS.
-
References
- 1. Pharmacokinetic study of metopimazine by oral route in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of metopimazine by oral route in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of food on serum concentrations of metopimazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Metopimazine-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Metopimazine-d6, a deuterated analog of the antiemetic drug Metopimazine. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data from its non-deuterated counterpart, Metopimazine, and other structurally related phenothiazine derivatives. This information is intended to guide researchers in solvent selection for preclinical and research applications.
Introduction to this compound
Metopimazine is a phenothiazine derivative that functions as a selective dopamine D2 receptor antagonist.[1] It is primarily used as an antiemetic to manage nausea and vomiting, particularly those induced by chemotherapy.[2][3][4] The deuterated form, this compound, serves as a labeled internal standard for pharmacokinetic studies and other quantitative analyses.[5] Understanding its solubility in various organic solvents is crucial for the development of analytical methods, formulation studies, and in vitro assays.
Solubility Data
Table 1: Qualitative Solubility of Metopimazine
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Water | Insoluble |
Table 2: Quantitative Solubility of Structurally Related Phenothiazine Derivatives (Proxy Data)
| Solvent | Chlorpromazine Hydrochloride (mg/mL) | Thioridazine Hydrochloride (mg/mL) | Reference(s) |
| Ethanol | Approx. 30 - 660 | Approx. 10 | |
| Dimethyl Sulfoxide (DMSO) | Approx. 30 - 71 | Approx. 25 - 81 | |
| Dimethylformamide (DMF) | Approx. 30 | Approx. 25 | |
| Methanol | Soluble | Soluble | |
| Chloroform | Soluble | Soluble | |
| Water (PBS, pH 7.2) | Approx. 10 | - | |
| Ether | Insoluble | Insoluble | |
| Benzene | Insoluble | Insoluble |
Disclaimer: The data in Table 2 is for related phenothiazine compounds and should be used as an estimation for this compound. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, Methanol, Ethanol, Acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully pipette an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
4.2. Signaling Pathway of Metopimazine
Metopimazine acts as an antagonist at the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). The antagonism of this receptor is the basis of its antiemetic effect. The following diagram illustrates the canonical signaling pathway inhibited by Metopimazine.
Caption: Simplified signaling pathway of Dopamine D2 Receptor antagonism by Metopimazine.
References
Metopimazine-d6 (CAS number: 1215315-86-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Metopimazine-d6 (CAS number: 1215315-86-8), a deuterated analog of the antiemetic drug Metopimazine. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this compound in their studies. This compound is primarily used as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Metopimazine in biological samples.[1]
Core Compound Information
This compound is a stable isotope-labeled version of Metopimazine, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass difference, crucial for its application as an internal standard in quantitative bioanalysis, without significantly altering its chemical properties.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. It should be noted that specific values for purity and isotopic enrichment are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) provided by the supplier.
| Parameter | Value | Source |
| CAS Number | 1215315-86-8 | [3] |
| Molecular Formula | C₂₂H₂₁D₆N₃O₃S₂ | |
| Molecular Weight | 451.63 g/mol | |
| Appearance | Pale Yellow Solid | |
| Storage Conditions | 2-8°C Refrigerator | |
| Solubility | Soluble in Methanol | |
| Isotopic Purity | Typically >98% (Lot specific, refer to CoA) | |
| Chemical Purity | Typically >98% (Lot specific, refer to CoA) |
Pharmacology of the Parent Compound: Metopimazine
Metopimazine is a phenothiazine derivative that functions as a potent and selective dopamine D2 and D3 receptor antagonist. Its antiemetic properties are primarily attributed to the blockade of these receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata. By inhibiting dopamine signaling in this area, Metopimazine effectively suppresses nausea and vomiting. Additionally, Metopimazine exhibits some affinity for serotonin (5-HT3) and histamine (H1) receptors, which may contribute to its overall antiemetic efficacy.
Signaling Pathway of Metopimazine's Mechanism of Action
The primary mechanism of action of Metopimazine involves the antagonism of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). The diagram below illustrates the simplified signaling pathway affected by Metopimazine.
Experimental Protocols
This compound is ideally used as an internal standard for the quantification of Metopimazine in biological matrices such as plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methods for similar analytes.
Representative Bioanalytical Method for Metopimazine in Human Plasma using LC-MS/MS
This protocol is a generalized example and should be optimized and validated for specific laboratory conditions.
1. Preparation of Stock and Working Solutions:
-
Metopimazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Metopimazine in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Metopimazine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Metopimazine Transition: m/z 446.2 → [specific product ion]
-
This compound Transition: m/z 452.2 → [specific product ion] (Note: The specific product ions need to be determined through compound tuning on the mass spectrometer.)
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical experiment using this compound as an internal standard.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Metopimazine in biological matrices. Its use as an internal standard is a well-established practice in bioanalytical method development. This technical guide provides a foundational understanding of its properties, the pharmacology of its parent compound, and a representative experimental protocol to aid in the design and execution of robust scientific studies. For specific applications, further optimization and validation of the provided methods are recommended.
References
Methodological & Application
Application Note: High-Throughput Quantification of Metopimazine in Human Plasma using LC-MS/MS with Metopimazine-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metopimazine is a phenothiazine derivative with potent antiemetic properties, utilized in the management of nausea and vomiting, particularly in the context of chemotherapy. Accurate and reliable quantification of Metopimazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Metopimazine in human plasma. The use of a stable isotope-labeled internal standard, Metopimazine-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.
Principle of the Method
This method employs protein precipitation for the extraction of Metopimazine and the internal standard (IS), this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for Metopimazine and this compound, providing excellent selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Metopimazine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for fast and efficient separation.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Metopimazine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Metopimazine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL).
Sample Preparation Protocol
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Metopimazine | 446.1 | 141.0 | 42 | 36 |
| This compound | 452.1 | 147.0 | 42 | 36 |
Data Presentation
The method was validated for linearity, precision, and accuracy. The results are summarized in the table below.
Table 1: Quantitative Performance of the LC-MS/MS Method for Metopimazine
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 5.8% |
| Inter-day Precision (%RSD) | ≤ 7.0% |
| Accuracy (% Recovery) | 93.8% - 107.0% |
Data adapted from a pharmacokinetic study of Metopimazine in children.[1][2]
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of Metopimazine in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Metopimazine in human plasma. The simple and rapid protein precipitation extraction, coupled with the use of a deuterated internal standard, makes this method suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent performance characteristics, meeting the requirements for bioanalytical method validation.
References
Application Notes and Protocols for the Quantitative Analysis of Metopimazine in Human Plasma using Metopimazine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a non-sedating antiemetic agent used in the prevention and treatment of nausea and vomiting. Accurate and reliable quantification of Metopimazine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Metopimazine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Metopimazine-d6 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is highly recommended for bioanalytical methods to compensate for variability in sample preparation and matrix effects.[1]
The described method is based on common practices for the bioanalysis of small molecules in biological matrices and adheres to the principles of regulatory guidelines for bioanalytical method validation, such as those from the FDA and EMA.[2][3]
Experimental Protocols
Materials and Reagents
-
Metopimazine reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade ethyl acetate
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Metopimazine and this compound reference standards.
-
Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Metopimazine stock solution with a 50:50 (v/v) mixture of methanol and water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for a structurally similar compound and is a robust technique for extracting analytes from complex matrices.[4]
-
Label polypropylene tubes for each CC, QC, and unknown sample.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank samples.
-
Aliquot 200 µL of human plasma (calibration standards, QC samples, or study samples) into the corresponding tubes.
-
Vortex each tube for 30 seconds.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS parameters below).
-
Vortex for 1 minute and transfer the solution to autosampler vials for LC-MS/MS analysis.
Alternative Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster alternative to LLE.[1]
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system is suitable.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is required for quantitative analysis using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be determined by infusing the individual compounds into the mass spectrometer. The values below are illustrative placeholders.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metopimazine | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] |
Data Presentation: Method Validation Summary
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of a validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Result |
| Calibration Range | - | 0.1 - 100 ng/mL |
| Regression Model | Weighted linear regression (1/x or 1/x²) | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |
| Low QC | 0.3 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Mid QC | 10 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| High QC | 80 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
Acceptance criteria are based on FDA and EMA guidelines.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | Consistent and reproducible | Within ±15% |
| High QC | 80 | Consistent and reproducible | Within ±15% |
The CV of the matrix factor should be ≤ 15%.
Table 4: Stability
| Stability Test | Storage Conditions | Duration | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C to room temperature | 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term Stability | Room temperature | 24 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -80°C | 3 months | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Autosampler (e.g., 10°C) | 48 hours | Mean concentration within ±15% of nominal |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantitative analysis of Metopimazine in human plasma.
Experimental workflow for Metopimazine analysis.
Bioanalytical Method Validation Parameters
This diagram shows the key parameters that must be assessed during the validation of the bioanalytical method.
Key parameters for bioanalytical method validation.
References
Application Note & Protocol: Development and Validation of a Bioanalytical Method for Metopimazine using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine derivative with anti-dopaminergic activity used as an antiemetic to treat nausea and vomiting.[1][2][3] It is characterized by extensive first-pass metabolism, with its major metabolite being metopimazine acid.[4][5] Accurate quantification of Metopimazine in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and clinical monitoring. This application note details a robust and sensitive bioanalytical method for the determination of Metopimazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (Metopimazine-d3). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it mimics the analyte throughout the analytical process, correcting for variations in sample preparation and matrix effects.
Experimental Protocols
Materials and Reagents
-
Metopimazine reference standard (≥98% purity)
-
Metopimazine-d3 (isotopic purity ≥99%)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
A high-performance liquid chromatography (HPLC) system is used for the separation of Metopimazine and its deuterated internal standard.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5.0 minutes |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for the detection of Metopimazine and Metopimazine-d3.
| Parameter | Metopimazine | Metopimazine-d3 (IS) |
| Precursor Ion (m/z) | 431.2 | 434.2 |
| Product Ion (m/z) | 100.1 | 103.1 |
| Dwell Time (ms) | 150 | 150 |
| Collision Energy (eV) | 35 | 35 |
| Declustering Potential (V) | 80 | 80 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepared by dissolving Metopimazine and Metopimazine-d3 in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a common and effective technique for sample clean-up in bioanalysis.
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of Metopimazine-d3 internal standard working solution (100 ng/mL) and vortex.
-
Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Metopimazine and Metopimazine-d3 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
Method Validation Summary
The developed method was validated according to the FDA and EMA guidelines on bioanalytical method validation.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.8% to 6.2% |
| Inter-day Accuracy (%Bias) | -7.1% to 8.0% |
| Recovery | > 85% for both analyte and internal standard |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Stability | Stable under various storage and handling conditions (Freeze-thaw, short-term, long-term) |
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Metopimazine quantification.
Signaling Pathway/Logical Relationship Diagram
Caption: Rationale for using a deuterated internal standard.
Conclusion
This application note provides a detailed protocol for a sensitive and reliable bioanalytical method for the quantification of Metopimazine in human plasma using LC-MS/MS with a deuterated internal standard. The method has been successfully validated and is suitable for use in pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for potential variability during sample processing and analysis.
References
- 1. Metopimazine - Wikipedia [en.wikipedia.org]
- 2. FR2980976A1 - PHARMACEUTICAL COMPOSITION FOR NASAL ADMINISTRATION OF METOPIMAZINE - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Metopimazine is primarily metabolized by a liver amidase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metopimazine is primarily metabolized by a liver amidase in humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metop-imazine-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metopimazine is a phenothiazine-based antiemetic agent utilized for the management of nausea and vomiting. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile in clinical trials, a robust and accurate bioanalytical method is imperative. The use of a stable isotope-labeled internal standard, such as Metopimazine-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated counterpart minimizes variations due to sample preparation and matrix effects, thereby ensuring high precision and accuracy in pharmacokinetic (PK) assessments.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic studies of Metopimazine in human subjects. The protocols are intended to guide researchers in designing and executing clinical PK trials and the subsequent bioanalysis of collected samples.
Pharmacokinetic Profile of Metopimazine
Metopimazine is rapidly absorbed after oral administration, with the maximum plasma concentration (Cmax) typically reached within one to two hours.[1][2] It undergoes significant first-pass metabolism, primarily through deamination by liver amidases, to its major and active metabolite, metopimazine acid (MPZA).[1] This active metabolite has a longer half-life than the parent drug and contributes to the overall antiemetic effect. The plasma concentrations of metopimazine acid are substantially higher than those of Metopimazine.[2] The pharmacokinetic profile of Metopimazine has been shown to be comparable between adults and children.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Metopimazine and its active metabolite, metopimazine acid, in both adult and pediatric populations.
Table 1: Pharmacokinetic Parameters of Metopimazine in Adults
| Parameter | Value | Reference |
| Tmax (Time to Cmax) | ~ 60 minutes | |
| Elimination Half-Life | ~ 2 hours | |
| Bioavailability | < 20% (for a 10 mg dose) |
Table 2: Pharmacokinetic Parameters of Metopimazine in Children (0.33 mg/kg single oral dose)
| Parameter | Median Value | Range | Reference |
| Cmax (Maximum Concentration) | 17.2 ng/mL | 6.4 - 92.2 ng/mL | |
| Tmax (Time to Cmax) | 1 hour | - | |
| Elimination Half-Life | 2.18 hours | - |
Table 3: Pharmacokinetic Parameters of Metopimazine Acid (MPZA) in Children (following a 0.33 mg/kg single oral dose of Metopimazine)
| Parameter | Median Value | Range | Reference |
| Cmax (Maximum Concentration) | 76.3 ng/mL | 36.9 - 145.7 ng/mL | |
| Tmax (Time to Cmax) | 150 minutes | - |
Metabolic Pathway of Metopimazine
Metopimazine is primarily metabolized in the liver to metopimazine acid. This biotransformation is a key determinant of the drug's overall pharmacokinetic profile and therapeutic activity.
References
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Metopimazine in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metopimazine is an antiemetic drug of the phenothiazine class, utilized in the management of nausea and vomiting.[1][2][3] Accurate quantification of Metopimazine in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Metopimazine in human urine. The protocol provides a comprehensive guide from sample preparation to data acquisition and analysis, designed to be readily implemented in a laboratory setting.
Experimental Protocols
1. Materials and Reagents
-
Metopimazine reference standard (≥98% purity)
-
Zolpidem-d6 (Internal Standard, IS) (≥98% purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX µElution Plate)
2. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metopimazine and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Zolpidem-d6 and dissolve in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is employed to remove matrix interferences and concentrate the analyte.[4][5]
-
Sample Pre-treatment: To 200 µL of urine sample, add 20 µL of the internal standard working solution (100 ng/mL) and 200 µL of 0.1 M HCl. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis MCX µElution Plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute Metopimazine and the internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., HiQsil C18, 250 x 4.6 mm, 5 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B Flow Rate (mL/min) 0.0 95 5 0.5 1.0 95 5 0.5 5.0 10 90 0.5 7.0 10 90 0.5 7.1 95 5 0.5 | 10.0 | 95 | 5 | 0.5 |
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Metopimazine 446.2 100.1 35 | Zolpidem-d6 (IS) | 314.2 | 235.1 | 30 |
(Note: Collision energies should be optimized for the specific instrument used).
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics of this LC-MS/MS method.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | > 80% |
Mandatory Visualization
Caption: Experimental workflow for Metopimazine quantification in urine.
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of Metopimazine in human urine. The described method, incorporating solid-phase extraction for sample clean-up and a stable isotope-labeled internal standard, offers high sensitivity, selectivity, and accuracy. This protocol is well-suited for researchers and professionals in drug development and clinical monitoring, enabling reliable determination of Metopimazine concentrations in a complex biological matrix.
References
Application Notes & Protocols for Metopimazine Analysis Using Metopimazine-d6
Introduction
Metopimazine is a phenothiazine derivative with potent antiemetic properties, utilized in the management of nausea and vomiting, including those induced by chemotherapy.[1][2] Accurate and reliable quantification of Metopimazine in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Metopimazine-d6, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A deuterated internal standard exhibits nearly identical physicochemical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, thereby compensating for variability in extraction recovery, matrix effects, and instrument response.[3]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Metopimazine in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all incorporating this compound as the internal standard.
Protein Precipitation (PPT)
Principle: PPT is the simplest and fastest method for sample preparation in bioanalysis. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. This alters the solvent environment, reducing the solubility of proteins and causing them to precipitate. After centrifugation, the supernatant containing the analyte and internal standard is separated for analysis. While fast and cost-effective, this method may be more susceptible to matrix effects due to less thorough cleanup compared to LLE or SPE.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortexing: Vortex mix each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. After adding the extraction solvent and vigorous mixing, the phases are separated by centrifugation. The analyte and internal standard partition into the organic phase, leaving interfering substances behind in the aqueous phase. The organic layer is then evaporated and the residue is reconstituted for analysis. LLE generally provides a cleaner extract than PPT.
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 250 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
pH Adjustment (Optional but Recommended): Add 50 µL of 0.1 M ammonium hydroxide to basify the sample, improving the extraction of basic compounds like Metopimazine.
-
Extraction Solvent Addition: Add 1.0 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 50:50 v/v).
-
Vortexing: Vortex mix the tube for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous layer or precipitated protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with an appropriate solvent. SPE provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity, but is generally more time-consuming and costly than PPT or LLE.
Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of this compound working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the analyte is charged for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge sequentially with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.
-
-
Elution:
-
Elute the Metopimazine and this compound from the cartridge using 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance characteristics for each sample preparation technique. These values are representative and should be confirmed during method validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | > 90% | 75 - 95% | > 95% |
| Matrix Effect | Moderate to High | Low to Moderate | Negligible to Low |
| Precision (RSD) | < 15% | < 10% | < 5% |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Solvent Consumption | Low | High | Moderate |
| Selectivity / Cleanliness | Low | Moderate | High |
LC-MS/MS Analysis Conditions
While the internal standard used in the cited study was zolpidem-d6, the following LC-MS/MS parameters for Metopimazine can be adapted for use with this compound.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm) |
| Mobile Phase A | 20 mmol/L ammonium formate in water, pH 2.8 with formic acid |
| Mobile Phase B | Acetonitrile / Mobile Phase A (90:10, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.2 kV |
| Desolvation Temperature | 450°C |
| MRM Transitions | Metopimazine: 446.1 -> 141.0 (Quantifier), 446.1 -> 126.0 (Qualifier) This compound: 452.1 -> 141.0 (or other suitable fragment) |
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Metopimazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metopimazine is a phenothiazine-based antiemetic agent used in the treatment of nausea and vomiting.[1][2] Accurate and reliable analytical methods are crucial for the quantification of Metopimazine in bulk drug substances and pharmaceutical formulations to ensure product quality and safety. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for this purpose, offering high selectivity and sensitivity.[3][4] This application note provides a detailed protocol for the analysis of Metopimazine using a validated reverse-phase HPLC (RP-HPLC) method.
Quantitative Data Summary
Two distinct HPLC methods for the analysis of Metopimazine are summarized below for easy comparison.
Table 1: HPLC Method Parameters for Metopimazine Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase (Column) | HiQsil C18 (250 x 4.6 mm, 5 µm)[1] | Newcrom R1 |
| Mobile Phase | Methanol: Water (45:55 v/v), pH adjusted to 3.5 | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Oven Temperature | 25°C | Not Specified |
| Detection | Photodiode Array (PDA) Detector at 266 nm | UV or Mass Spectrometry (MS) |
| Injection Volume | 10 µL or 20 µL | Not Specified |
| Run Time | 6 minutes | Not Specified |
| Retention Time | ~6.53 minutes | ~4 minutes |
Table 2: Method Validation Summary (Method 1)
| Validation Parameter | Result |
| Linearity Range | 2–12 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Accuracy (% Recovery) | 100.69% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from excipients |
Experimental Protocols
This section details the methodologies for the analysis of Metopimazine using the validated RP-HPLC method (Method 1).
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector (e.g., JASCO LC System-1200 series).
-
Chemicals and Reagents:
-
Metopimazine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade/Milli-Q)
-
Phosphoric acid or other reagents for pH adjustment.
-
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Metopimazine reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Sub-Stock Solution (100 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
Working Standard Solution (10 µg/mL):
-
Pipette 1 mL of the sub-stock solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol. This solution is used for analysis.
Sample Preparation (from Tablets):
-
Weigh and finely powder twenty tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Metopimazine and transfer it to a 100 mL volumetric flask.
-
Add a suitable amount of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol.
-
Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with methanol to achieve a theoretical concentration of 100 µg/mL.
-
Further dilute 1 mL of this solution to 10 mL with methanol to obtain a final concentration of 10 µg/mL for injection.
Chromatographic Procedure
-
Set up the HPLC system with the parameters specified in Table 1 (Method 1).
-
Equilibrate the HiQsil C18 column with the mobile phase (Methanol: Water, 45:55 v/v, pH 3.5) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at a wavelength of 266 nm for a run time of 6 minutes.
-
Identify and quantify the Metopimazine peak based on the retention time of the standard.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the HPLC analysis of Metopimazine.
References
Application Note: Therapeutic Drug Monitoring of Metopimazine in Human Plasma by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
AN-TDM-MPZ-001
Introduction
Metopimazine is a phenothiazine derivative that acts as a selective dopamine D2 receptor antagonist.[1] It is primarily used as an antiemetic for the treatment of nausea and vomiting, particularly those induced by chemotherapy.[1] Unlike other phenothiazines, Metopimazine does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects.[1] The drug undergoes significant first-pass metabolism, with its acid metabolite (Metopimazine Acid, MPZA) being the major circulating form in humans.[2]
Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in blood to individualize dosage regimens.[3] For drugs with significant pharmacokinetic variability and a defined concentration-response relationship, TDM can help optimize efficacy and minimize toxicity. This application note describes a robust, sensitive, and specific method for the quantification of Metopimazine in human plasma using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard, Metopimazine-d6, ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.
Principle of the Method
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis. The method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of preparation. This SIL internal standard is chemically identical to the analyte but has a different mass.
Because the internal standard and the analyte exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or matrix-induced signal variation affects both compounds equally. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratios. Quantification is achieved by calculating the peak area ratio of the analyte to the SIL internal standard, which provides a highly accurate and precise measurement of the analyte concentration.
Experimental Protocol
Materials and Reagents
-
Analytes and Standards: Metopimazine (reference standard), this compound (stable isotope-labeled internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Reagents: Ammonium formate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.
Stock Solutions and Working Standards
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Metopimazine and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of Metopimazine by serial dilution of the primary stock with 50:50 (v/v) methanol:water.
-
Calibration (CAL) and Quality Control (QC) Standards: Spike drug-free human plasma with the appropriate intermediate stock solutions to prepare CAL standards and QC samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blanks, CAL standards, QC samples, and unknown patient samples.
-
Pipette 50 µL of plasma into the corresponding tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile only to the blank).
-
Vortex mix all tubes vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis can be performed on a system such as a Thermo Scientific™ Vanquish™ HPLC coupled to a Thermo Scientific™ TSQ Quantis™ triple quadrupole mass spectrometer, or an equivalent system.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | 3500 V |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Vaporizer Temp | 350°C |
| Ion Transfer Tube Temp | 325°C |
| Collision Gas | Argon (1.5 mTorr) |
| Cycle Time | 0.5 s |
Table 3: SRM Transitions for Metopimazine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Metopimazine (Quantifier) | 428.2 | 114.1 | 25 |
| Metopimazine (Qualifier) | 428.2 | 86.1 | 30 |
| This compound (IS) | 434.2 | 120.1 | 25 |
Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument used.
Data and Performance Characteristics
The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize the expected performance characteristics.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Calibration Range | 0.5 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 5: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ QC | 0.5 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 1.5 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 50 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 150 | < 10% | ± 10% | < 10% | ± 10% |
Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy (%Bias) within ±15% (±20% for LLOQ).
Table 6: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
|---|---|---|
| Low QC | 95 - 105 | > 85 |
| High QC | 95 - 105 | > 85 |
Matrix effect is assessed by comparing the response of an analyte in post-extraction spiked matrix to the response in a neat solution. Recovery is determined by comparing the analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of Metopimazine in human plasma using ID-LC-MS/MS. The method is rapid, sensitive, and robust, requiring only a small plasma volume (50 µL). The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision, making the method ideally suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The described performance characteristics demonstrate that the assay is reliable and meets the stringent requirements for bioanalytical method validation.
References
Application Note and Protocol: Preparation of Metopimazine-d6 Internal Standard Working Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Metopimazine-d6 internal standard working solutions for use in quantitative bioanalysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
Metopimazine is a phenothiazine derivative used as an antiemetic agent. In bioanalytical method development and validation, a stable isotope-labeled internal standard (IS) is crucial for accurate and precise quantification of the analyte in biological matrices. This compound, a deuterated analog of Metopimazine, is an ideal internal standard as it shares similar physicochemical properties and chromatographic behavior with the parent compound, ensuring reliable compensation for variability during sample preparation and analysis.[1][2][3][4]
This protocol outlines the necessary steps for the preparation of stock and working solutions of this compound, emphasizing best practices for handling and storage to maintain its integrity and ensure the robustness of the analytical method.[5]
Materials and Equipment
Chemicals and Reagents
-
This compound (CAS No. 1215315-86-8)
-
Methanol (HPLC or LC-MS grade), high-purity
-
Acetonitrile (HPLC or LC-MS grade), high-purity
-
Deionized water (18.2 MΩ·cm)
-
Dry nitrogen or argon gas (optional but recommended)
Equipment
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator
-
Amber glass vials with PTFE-lined caps for storage
-
Freezer (-20°C or -80°C)
-
Refrigerator (2-8°C)
Experimental Protocols
Best Practices for Handling Deuterated Standards
To maintain the isotopic and chemical purity of this compound, the following handling procedures are critical:
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid standard.
-
Inert Atmosphere: Whenever possible, handle the solid standard in a dry atmosphere, such as under a gentle stream of dry nitrogen or argon, to minimize exposure to moisture which can lead to H-D exchange.
-
Solvent Selection: Use high-purity, aprotic solvents like methanol or acetonitrile for reconstitution and dilution to prevent hydrogen-deuterium exchange.
-
Light Protection: Store all solutions in amber vials or protect them from light to prevent photolytic degradation.
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound solid into a clean, dry weighing boat using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Reconstitution: Add a small amount of methanol (approximately 0.5 mL) to the flask. Gently swirl or sonicate for a few minutes to ensure complete dissolution of the solid.
-
Dilution to Volume: Once dissolved, bring the solution to the 1 mL mark with methanol.
-
Homogenization: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.
-
Labeling and Storage: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C or colder for long-term stability.
Preparation of Intermediate and Working Solutions
Prepare intermediate and working solutions by performing serial dilutions of the stock solution. The final concentration of the working solution will depend on the specific requirements of the bioanalytical assay, including the expected analyte concentration range and the sensitivity of the mass spectrometer. A typical final concentration of the internal standard in the analytical sample is in the range of 10-500 ng/mL.
Example Dilution Scheme:
-
Intermediate Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., 50:50 methanol:water).
-
Mix thoroughly. This intermediate solution can be stored at 2-8°C for short-term use or at -20°C for longer periods.
-
-
Working Solution (100 ng/mL):
-
Pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Dilute to the mark with the appropriate reconstitution solvent for the final analytical samples.
-
Mix thoroughly. It is recommended to prepare fresh working solutions daily or as needed for each analytical batch.
-
The following diagram illustrates the workflow for preparing the this compound internal standard solutions.
Caption: Workflow for this compound IS preparation.
Data Presentation
The following tables summarize the key quantitative information for the preparation of this compound internal standard solutions.
Table 1: this compound Properties
| Parameter | Value | Reference |
| CAS Number | 1215315-86-8 | |
| Molecular Formula | C₂₂H₂₁D₆N₃O₃S₂ | |
| Molecular Weight | 451.64 g/mol | |
| Solubility | Soluble in Methanol | |
| Recommended Storage | 2-8°C (solid) |
Table 2: Example Solution Preparation and Storage
| Solution | Concentration | Dilution from | Solvent | Storage Condition | Recommended Stability |
| Stock Solution | 1 mg/mL | N/A (from solid) | Methanol | -20°C or colder | Long-term |
| Intermediate Solution | 10 µg/mL | Stock Solution | 50:50 Methanol:Water | 2-8°C | Short-term (days to weeks) |
| Working Solution | 100 ng/mL | Intermediate Solution | Assay-specific | Prepare Fresh | Daily Use |
Note: The stability of solutions should be experimentally determined and validated according to regulatory guidelines. The information provided is based on general best practices for deuterated standards.
Quality Control
-
Purity Check: The isotopic purity of the this compound standard should be confirmed from the Certificate of Analysis provided by the supplier. Isotopic enrichment of ≥98% is generally required.
-
Concentration Verification: The concentration of the stock solution can be verified by a suitable analytical technique, if required.
-
Cross-Talk Evaluation: During method development, it is essential to assess for any potential cross-talk between the analyte and the internal standard mass spectrometric signals.
The following diagram outlines the logical relationship for ensuring the quality and integrity of the prepared internal standard solutions.
Caption: Quality control workflow for IS solutions.
Conclusion
The preparation of a reliable this compound internal standard working solution is a fundamental step in the development of robust bioanalytical methods. Adherence to the detailed protocols and best practices outlined in this document will help ensure the accuracy, precision, and reliability of quantitative results. Proper handling and storage are paramount to maintaining the integrity of the deuterated standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
Application of Metopimazine-d6 in CINV Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of Metopimazine-d6 in the study of Chemotherapy-Induced Nausea and Vomiting (CINV). Metopimazine, a phenothiazine derivative, is a potent dopamine D2 receptor antagonist that has been utilized for many years, particularly in Europe, for the management of nausea and vomiting.[1] Its deuterated analogue, this compound, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Metopimazine in biological matrices during pharmacokinetic and metabolism studies. This document outlines the key signaling pathways in CINV, relevant experimental protocols, and a summary of clinical data.
Understanding the Landscape: CINV Signaling Pathways
Chemotherapy-Induced Nausea and Vomiting is a complex process mediated by multiple neural pathways, primarily involving the chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus (NTS) in the brainstem. Key neurotransmitters and their receptors implicated in CINV include dopamine (acting on D2 receptors), serotonin (acting on 5-HT3 receptors), and substance P (acting on NK1 receptors).
Metopimazine exerts its antiemetic effects by blocking dopamine D2 receptors in the CTZ.[1] This antagonism prevents the activation of the vomiting center by emetogenic stimuli. The following diagram illustrates the central role of these pathways and the mechanism of action of various antiemetic drug classes.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Metopimazine and its clinical efficacy in CINV studies.
Table 1: Pharmacokinetic Parameters of Metopimazine and its Active Metabolite (AMPZ)
| Parameter | Metopimazine (Parent Drug) | Metopimazine Acid (AMPZ) | Reference |
|---|---|---|---|
| Tmax (Time to Peak Plasma Concentration) | ~60 minutes | ~150 minutes | [2] |
| Cmax (Peak Plasma Concentration) at 0.33 mg/kg dose in children | 17.2 ng/mL (median) | 76.3 ng/mL (median) | [1][2] |
| Elimination Half-life (t½) | ~2 hours | Not specified | |
| Bioavailability (Oral) | Low (<20% for a 10 mg dose) | - |
| Metabolism | Rapidly metabolized by liver amidase to AMPZ | - | |
Table 2: Clinical Efficacy of Metopimazine in CINV
| Study Design | Treatment Arms | Efficacy Endpoint | Results | Reference |
|---|---|---|---|---|
| Randomized, double-blind vs. Placebo | Metopimazine (15-30 mg/day) vs. Placebo | Anti-emetic efficiency | Weak statistically significant difference (p < 0.10) | |
| Randomized, double-blind vs. Placebo | Metopimazine (45 mg/day) vs. Placebo | Therapeutic advantage | Highly statistically significant therapeutic advantage (p < 0.01) | |
| Randomized, double-blind, crossover vs. Ondansetron alone (in moderately emetogenic chemotherapy) | Ondansetron + Metopimazine vs. Ondansetron alone | Reduction in nausea and vomiting | Combination significantly reduced acute and delayed nausea and vomiting (p-values from 0.006 to 0.02) | |
| Randomized, double-blind vs. Ondansetron (in delayed CINV) | Sublingual Metopimazine vs. Ondansetron | Efficacy in preventing delayed emesis | Metopimazine was comparable in efficacy to ondansetron |
| Randomized, double-blind vs. Placebo (in combination with Tropisetron) | Tropisetron + Metopimazine vs. Tropisetron + Placebo | Complete protection from emetic episodes (Days 1-9, Cycle 1) | 40.5% with Metopimazine combination vs. 17.5% with Placebo combination (p=0.029) | |
Experimental Protocols
The primary application of this compound in CINV research is as an internal standard for the quantification of Metopimazine in biological samples, typically plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for precise pharmacokinetic analysis.
Protocol: Quantification of Metopimazine in Human Plasma using LC-MS/MS
This protocol is based on established methodologies for the analysis of small molecules in biological fluids.
1. Objective: To determine the concentration of Metopimazine in human plasma samples.
2. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Metopimazine reference standard
-
This compound (or a suitable deuterated internal standard like zolpidem-d6)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (ultrapure, e.g., Milli-Q)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Analytical column (e.g., C18 reversed-phase column)
3. Standard and Internal Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metopimazine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Metopimazine primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Metopimazine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion and optimization).
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum sensitivity.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Metopimazine to this compound against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting to the calibration curve.
-
Determine the concentration of Metopimazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
Application Notes and Protocols for Bioequivalence Studies of Vogalene® Formulations Using Metopimazine-d6
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Metopimazine-d6 as an internal standard in bioequivalence studies of various Vogalene® (metopimazine) formulations.
Introduction
Metopimazine is a phenothiazine derivative with antiemetic properties, marketed under the brand name Vogalene® in several countries. It is used for the treatment and prevention of nausea and vomiting.[1][2] To ensure the therapeutic equivalence of generic formulations of Vogalene® with the innovator product, bioequivalence studies are essential. These studies rely on accurate and robust analytical methods for the quantification of metopimazine in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for minimizing analytical variability and ensuring the accuracy and precision of the bioanalytical method.
Vogalene® is available in various formulations, including capsules (15 mg), orally disintegrating tablets (7.5 mg), suppositories (5 mg), oral liquid (0.1%), and an intravenous solution (10 mg/mL).[1][3] The diverse nature of these formulations necessitates a well-designed bioequivalence study protocol to compare their pharmacokinetic profiles accurately.
Pharmacokinetic Profile of Metopimazine
Understanding the pharmacokinetic properties of metopimazine is fundamental to designing a robust bioequivalence study.
-
Absorption: After oral administration, the maximum plasma concentration (Cmax) of metopimazine is typically reached within 60 minutes.[1] The bioavailability of oral metopimazine is relatively low, ranging from 19% to 34%. Food intake can significantly reduce the absorption, decreasing the area under the curve (AUC) by approximately 30% and Cmax by 50%.
-
Metabolism: Metopimazine undergoes extensive first-pass metabolism in the liver, primarily through a liver amidase, to its major active metabolite, metopimazine acid. This metabolite constitutes about 78-89% of the circulating drug. The involvement of cytochrome P450 (CYP) enzymes in its metabolism is minimal, suggesting a low risk of drug-drug interactions.
-
Elimination: The elimination half-life of metopimazine is approximately two to 4.5 hours.
Table 1: Pharmacokinetic Parameters of Metopimazine
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~60 minutes (oral) | |
| Elimination Half-Life (t½) | ~2 - 4.5 hours | |
| Oral Bioavailability | 19 - 34% | |
| Major Metabolite | Metopimazine Acid | |
| Effect of Food on Oral Absorption | AUC decreased by ~30%, Cmax decreased by ~50% |
Bioequivalence Study Protocol
A typical bioequivalence study for Vogalene® formulations should be designed as a single-dose, two-period, two-sequence, crossover, randomized study in healthy adult volunteers under fasting conditions.
Study Design Workflow
Analytical Method: LC-MS/MS Quantification of Metopimazine
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of drugs in biological matrices for bioequivalence studies due to its high sensitivity and selectivity.
Sample Preparation
A protein precipitation method is commonly used for the extraction of metopimazine from plasma samples.
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table outlines the recommended starting conditions for the LC-MS/MS analysis. Method optimization and validation are required.
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Metopimazine | 446.1 -> 141.0 (Quantifier), 446.1 -> 126.0 (Qualifier) |
| This compound | 452.1 -> 147.0 (or other appropriate fragment) |
| Metopimazine Acid | 447.1 -> 142.0 |
| Dwell Time | 200 ms |
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Metabolism of Metopimazine
The primary metabolic pathway of metopimazine involves the hydrolysis of the amide group to form metopimazine acid, a reaction catalyzed by liver amidases.
References
Troubleshooting & Optimization
Minimizing matrix effects in Metopimazine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Metopimazine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Metopimazine quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Metopimazine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[3]
Q2: I'm observing significant ion suppression in my Metopimazine analysis. What are the initial troubleshooting steps?
A2: Significant ion suppression is a common challenge. Here’s a recommended troubleshooting workflow:
-
Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[3] Consider if your current method (e.g., simple protein precipitation) is sufficient. More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner extract.[4]
-
Optimize Chromatographic Separation: Co-elution of Metopimazine with matrix components can lead to suppression. Modifying your LC method to better separate Metopimazine from these interferences is a key step. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Metopimazine-[d6], is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to Metopimazine, it will experience similar ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.
Q3: Which sample preparation method is best for minimizing matrix effects when quantifying Metopimazine in plasma?
A3: The "best" method depends on the required sensitivity and throughput of your assay. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a fast and simple method, but it is often the least effective at removing matrix components, which can lead to significant matrix effects. It is most suitable for high-throughput screening or when matrix effects are found to be minimal.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning Metopimazine into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. This method generally results in lower matrix effects compared to PPT.
-
Solid-Phase Extraction (SPE): SPE is typically the most effective method for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects. On-line SPE-LC-MS/MS methods have been successfully used for Metopimazine quantification, offering automation and high efficiency.
Below is a table summarizing the expected performance of these methods for phenothiazine-like compounds in plasma.
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Throughput | Cost |
| Protein Precipitation (PPT) | 80 - 95 | -40 to +20 | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | -20 to +10 | Medium | Medium |
| Solid-Phase Extraction (SPE) | 85 - 105 | -10 to +5 | Low to High (with automation) | High |
Note: The values in this table are approximate and based on published data for phenothiazine compounds. Actual results for Metopimazine may vary depending on the specific protocol and matrix.
Q4: Can I use a structural analog as an internal standard for Metopimazine?
A4: While a structural analog can be used, a stable isotope-labeled internal standard (SIL-IS) like Metopimazine-[d6] is highly recommended. A SIL-IS co-elutes with Metopimazine and experiences nearly identical matrix effects, providing more accurate and precise quantification. If a SIL-IS is not available, a structural analog that elutes very close to Metopimazine and shows similar ionization behavior can be an alternative, but it may not fully compensate for matrix variability between different sample lots.
Q5: How do I quantitatively assess matrix effects for my Metopimazine assay?
A5: The most common method is the post-extraction spike method. This involves comparing the peak area of Metopimazine in a solution prepared in a clean solvent to the peak area of Metopimazine spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process without the analyte).
The Matrix Factor (MF) is calculated as: MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The Internal Standard (IS) Normalized MF is then calculated to assess the ability of the IS to compensate for the matrix effect: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
According to regulatory guidelines, the coefficient of variation (CV%) of the IS-Normalized MF from at least six different lots of matrix should be ≤15%.
Experimental Protocols
Protocol 1: On-line Solid-Phase Extraction (SPE) for Metopimazine in Serum
This protocol is adapted from a validated method for the pharmacokinetic study of Metopimazine.
1. Sample Preparation:
- Dilute 100 µL of serum sample 1:200 in water.
- Add the internal standard (e.g., zolpidem-d6 to a final concentration of 1 ng/mL or ideally Metopimazine-[d6]).
- Vortex the mixture.
- Inject 100 µL of the diluted sample into the on-line SPE-LC-MS/MS system.
2. On-line SPE and LC-MS/MS Parameters:
| Parameter | Value |
| On-line SPE Column | Oasis HLB (2.1 x 20 mm; 25 µm) |
| SPE Wash Solvent | Milli-Q water with 0.2% ammonia |
| SPE Wash Flow Rate | 2 mL/min |
| Analytical Column | Atlantis C18 (2.1 x 150 mm; 3 µm) |
| Mobile Phase A | 20 mmol/L ammonium formate in water, pH 2.8 with formic acid |
| Mobile Phase B | Acetonitrile/Solvent A (90:10, v/v) |
| Elution Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Protocol 2: Protein Precipitation (PPT) for Phenothiazines in Plasma (Representative Protocol)
This is a general protocol for phenothiazine-like compounds that can be adapted for Metopimazine.
1. Sample Preparation:
- To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (e.g., Metopimazine-[d6]).
- Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at >10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.
- Inject an aliquot into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) for Phenothiazines in Urine (Representative Protocol)
This is a general protocol for phenothiazine-like compounds that can be adapted for Metopimazine.
1. Sample Preparation:
- To 500 µL of urine sample, add the internal standard (e.g., Metopimazine-[d6]).
- Add a suitable buffer to adjust the pH (e.g., to make the solution basic for extraction of a basic drug like Metopimazine).
- Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like hexane/isoamyl alcohol).
- Vortex for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Workflow for different sample preparation methods for Metopimazine analysis.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Preventing H/D exchange of Metopimazine-d6 during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrogen/deuterium (H/D) exchange of Metopimazine-d6 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
Hydrogen/deuterium (H/D) exchange is a chemical process where a deuterium atom on a deuterated internal standard, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvents). This is also known as "back-exchange." For quantitative bioanalysis using LC-MS/MS, the stability of the deuterated internal standard is critical. If deuterium atoms are lost, the mass of the internal standard changes, leading to inaccurate and unreliable quantification of the target analyte, Metopimazine.
Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?
The exact location of the deuterium labels on commercially available this compound is crucial for assessing its stability. Typically, manufacturers aim to place deuterium atoms on positions that are not readily exchangeable, such as on aromatic rings or stable carbon atoms. However, without the certificate of analysis for the specific lot of this compound, it is important to assume that some positions could be susceptible to exchange under certain conditions. Protons attached to heteroatoms (O, N, S) are generally more labile, but under harsh conditions, even some C-H bonds can undergo exchange.
Q3: What are the primary factors that promote H/D exchange during sample processing?
The rate and extent of H/D exchange are primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum rate of exchange for many compounds is typically observed in a slightly acidic pH range (around 2.5-3).
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons and facilitate H/D exchange. Aprotic solvents (e.g., acetonitrile, ethyl acetate) are generally preferred.
-
Exposure Time: Prolonged exposure to unfavorable conditions (e.g., high pH, high temperature) increases the likelihood and extent of H/D exchange.
Troubleshooting Guide
This guide addresses common issues related to H/D exchange of this compound and provides systematic troubleshooting steps.
Problem: Inaccurate or inconsistent quantification of Metopimazine.
This could be a sign that your this compound internal standard is undergoing H/D exchange.
Step 1: Diagnose the Issue
The first step is to confirm if H/D exchange is occurring.
-
Mass Spectrometry Analysis: Analyze a solution of this compound that has been subjected to your entire sample preparation workflow. Look for the appearance or increase in intensity of ions corresponding to Metopimazine-d5, -d4, etc., or even the unlabeled Metopimazine. A decrease in the signal for this compound relative to a control sample (stored under ideal conditions) is also an indicator.
Optimizing LC gradient for co-elution of Metopimazine and Metopimazine-d6
Technical Support Center: Metopimazine & Metopimazine-d6 Analysis
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the analysis of Metopimazine and its stable isotope-labeled (SIL) internal standard, this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers achieve robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why are Metopimazine and this compound expected to co-elute?
Stable isotope-labeled internal standards like this compound are designed to be chemically identical to the analyte of interest (Metopimazine). Their key difference is a higher mass due to the incorporation of deuterium atoms. In reversed-phase LC, retention is primarily driven by physicochemical properties like polarity and pKa, which are nearly identical between the analyte and its SIL standard.
Therefore, they are expected to have the same retention time and co-elute from the LC column.[1] This co-elution is advantageous for LC-MS/MS analysis because it ensures that both compounds experience the same matrix effects (ion suppression or enhancement), allowing the SIL standard to accurately correct for variations in the analytical process.[1][2]
Q2: If they are supposed to co-elute, what problems could I encounter?
Even with co-eluting compounds, several chromatographic issues can arise that compromise data quality:
-
Poor Peak Shape: Tailing or fronting peaks can make integration difficult and inaccurate. This can be caused by secondary interactions with the column, column overload, or a mismatch between the injection solvent and the mobile phase.[3][4]
-
Split Peaks or Shoulders: This may indicate a partial co-elution of an interfering compound, a contaminated column, or that the mobile phase pH is too close to the analyte's pKa.
-
Slight Retention Time Shifts: A minor difference in retention time, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects, compromising the internal standard's ability to correct accurately.
Troubleshooting Guide: Optimizing for Robust Co-elution
This guide provides a systematic approach to resolving common issues and achieving a symmetrical, perfectly co-eluting peak for Metopimazine and this compound.
Step 1: Initial Assessment & System Check
Before modifying the LC gradient, it's crucial to ensure the system is performing optimally. The following workflow outlines the initial steps to diagnose the problem.
Step 2: Mobile Phase & Analyte Physicochemical Properties
The mobile phase composition is critical for good chromatography. Metopimazine is a basic compound, and controlling the mobile phase pH is essential for achieving sharp, symmetrical peaks.
| Property | Value | Source | Implication for Method Development |
| Molecular Formula | C₂₂H₂₇N₃O₃S₂ | PubChem | High molecular weight suggests strong retention on C18 columns. |
| pKa (Strongest Basic) | 8.48 | DrugBank | To ensure a consistent ionized state and prevent peak tailing, the mobile phase pH should be at least 2 units below this value (e.g., pH < 6.5). |
| logP | 2.91 | DrugBank | Indicates moderate lipophilicity, suitable for reversed-phase chromatography with common organic solvents like acetonitrile or methanol. |
Recommendation:
-
Buffer your mobile phase. Use a buffer like ammonium formate or ammonium acetate at a concentration of 5-10 mM.
-
Adjust pH. Set the aqueous mobile phase pH to a value between 3 and 4. This will ensure Metopimazine is consistently protonated, minimizing secondary interactions with the stationary phase that can cause peak tailing.
Step 3: LC Gradient Optimization
If peak shape issues persist after mobile phase optimization, adjusting the gradient can improve resolution and peak symmetry. The goal is to ensure the analyte and internal standard elute in a region of the gradient that is not too steep, which can cause peak compression and distortion.
Experimental Protocol: Example LC Method
This protocol provides a starting point for analysis.
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Sample Diluent: 50:50 Acetonitrile:Water. Note: Dissolving the sample in a solvent weaker than the mobile phase at the start of the gradient is recommended to prevent peak distortion.
Table of Gradient Programs: Initial vs. Optimized
Below are two example gradient programs. The "Initial" program is a fast, generic gradient that might cause issues. The "Optimized" program uses a shallower slope around the elution time of Metopimazine to improve peak shape.
| Initial Gradient Program | Optimized Gradient Program (Shallower Slope) | ||
| Time (min) | %B (Acetonitrile) | Time (min) | %B (Acetonitrile) |
| 0.0 | 5 | 0.0 | 5 |
| 0.5 | 5 | 0.5 | 5 |
| 2.5 | 95 | 1.5 | 35 |
| 3.5 | 95 | 2.5 | 55 |
| 3.6 | 5 | 3.0 | 95 |
| 5.0 | 5 | 4.0 | 95 |
| 4.1 | 5 | ||
| 5.5 | 5 |
The optimized gradient slows the rate of change of the organic solvent (%B) during the expected elution window, which can significantly improve the separation of closely eluting species and lead to better peak shapes.
Step 4: Verifying Co-elution and Performance
After optimizing the gradient, it is essential to verify that Metopimazine and this compound are co-eluting perfectly.
By following this structured approach, researchers can effectively troubleshoot and optimize their LC method to ensure high-quality, reliable data for the quantification of Metopimazine using its deuterated internal standard.
References
Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Internal Standards
Welcome to the Technical Support Center for addressing retention time (RT) shifts when utilizing deuterated internal standards in your chromatography experiments. This resource is tailored for researchers, scientists, and drug development professionals to effectively diagnose and resolve common issues, ensuring the accuracy and reproducibility of your analytical data.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) eluting at a slightly different retention time than my non-deuterated analyte?
This is an expected phenomenon known as the "chromatographic isotope effect."[1] The slight difference in elution time arises from the subtle physicochemical differences between the deuterated and non-deuterated molecules. Key factors include:
-
Polarity and Lipophilicity: The replacement of hydrogen with the heavier isotope deuterium can slightly alter a compound's polarity. In reversed-phase chromatography, deuterated compounds may be slightly less retentive and therefore elute marginally earlier than their non-deuterated counterparts.[1][2]
-
Molecular Interactions: Deuterium is slightly larger than hydrogen, which can influence how the molecule interacts with the stationary phase of the chromatography column.[1]
While a minor, consistent shift is normal, a significant or erratic shift can signal other underlying problems with your analytical method or system.[1] For optimal correction of matrix effects, the deuterated standard should ideally co-elute with the analyte.
Q2: What is an acceptable range for retention time variation?
The acceptable range for retention time variation depends on the specific method and regulatory guidelines. However, some general rules of thumb are:
| Variation Type | Typical Acceptable Range | Notes |
| Within a single run (Injection-to-injection) | ±0.02 to ±0.05 minutes | Tighter control is expected within a single sequence. |
| Between runs/days | Up to ±5% to ±10% | This broader range accounts for variables like preparing fresh mobile phases or column aging. |
| Relative Retention Time (RRT) to IS | LC: ±2.5%, GC: ±0.5% | European Commission guidance for residue analysis in animals suggests these tolerances. |
Q3: How do deuterated internal standards help correct for retention time shifts?
Deuterated internal standards are powerful tools for improving the accuracy and precision of quantitative analysis. They work on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at an early stage. Because the deuterated IS is nearly chemically identical to the analyte, it experiences similar variations during sample preparation, injection, and analysis.
By calculating the ratio of the analyte's signal to the internal standard's signal, variations due to injection volume inconsistencies, matrix effects, and instrument drift can be effectively normalized, leading to more reliable and reproducible results.
Q4: Can a deuterated internal standard fail to correct for analytical issues?
Yes, while highly effective, there are situations where a deuterated IS may not fully compensate for variability. This can occur if the analyte and the internal standard do not co-elute perfectly, especially in regions of the chromatogram with significant matrix-induced ion suppression. Differences in the degree of deuteration can sometimes lead to slight chromatographic separation, which can expose the analyte and IS to different matrix effects.
Troubleshooting Guides
Guide 1: Systematic Investigation of Retention Time Shifts
If you are observing unexpected retention time shifts, follow this systematic approach to identify the root cause.
Step 1: Characterize the Shift
First, determine the nature of the retention time shift. Is it affecting all peaks or just some? Is the shift sudden, gradual, or random?
| Nature of Shift | Potential Cause |
| All peaks shift proportionally | Likely a system-wide issue, such as a change in flow rate. |
| Only some peaks shift, or shifts are random | Suggests a chemical or column-related problem, like mobile phase pH or column contamination. |
| Gradual drift over time | Could be due to column aging, changes in mobile phase composition due to evaporation, or temperature fluctuations. |
| Sudden, abrupt shift | Often indicates a sudden event like a leak, air bubble in the pump, or a change in method parameters. |
Step 2: Logical Troubleshooting Workflow
Use the following diagram to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting retention time shifts.
Step 3: Detailed Checks and Corrective Actions
-
Flow Rate: Manually verify the flow rate by collecting the eluent from the column into a graduated cylinder over a set time. Check for leaks in the system, as even small leaks can cause flow rate fluctuations. Inspect pump check valves and seals for wear.
-
Mobile Phase: Prepare fresh mobile phase, ensuring accurate measurement of all components. If using a buffer, verify the pH, as a small change can significantly impact the retention of ionizable compounds. Ensure adequate degassing to prevent air bubbles.
-
Column: Check the column temperature, as fluctuations can alter retention times. A 1°C change can alter retention by approximately 2%. If the column is old or has been used with complex matrices, it may be contaminated or degraded. Consider flushing or replacing the column.
-
Sample and Injection: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion and shifts. Overloading the column with too much sample can also lead to changes in retention time.
Guide 2: Addressing Isotope Effect-Related Issues
Q: The retention time difference between my analyte and deuterated IS is inconsistent. What should I do?
An inconsistent shift between the analyte and its deuterated internal standard can compromise quantification.
Step 1: Verify System Stability First, ensure the overall system is stable by running a system suitability test with a standard mixture. If the retention times of other compounds are also unstable, refer to the general troubleshooting guide above.
Step 2: Method Optimization If the system is stable, the separation between the analyte and IS may be sensitive to specific method parameters.
-
Mobile Phase Composition: Small adjustments to the organic solvent ratio can sometimes minimize the chromatographic isotope effect.
-
Column Temperature: Optimizing the column temperature may improve the co-elution of the analyte and the internal standard.
Step 3: Data Processing Parameters Ensure that the integration windows in your chromatography data system are wide enough to accommodate the expected retention time shifts for both the analyte and the internal standard. Some software may have specific settings to account for these expected differences.
Experimental Protocols
Protocol 1: Manual Flow Rate Verification
Objective: To accurately measure the HPLC pump flow rate.
Materials:
-
10 mL graduated cylinder or volumetric flask
-
Stopwatch
-
HPLC system
Procedure:
-
Set the HPLC pump to the desired flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate with the mobile phase flowing through the column.
-
Disconnect the tubing from the detector inlet and place the end into the graduated cylinder.
-
Simultaneously start the stopwatch and begin collecting the mobile phase.
-
Stop the stopwatch precisely when the mobile phase reaches a specific volume mark (e.g., 10 mL).
-
Record the elapsed time.
-
Calculate the flow rate: Flow Rate (mL/min) = Collected Volume (mL) / Time (min).
-
Compare the calculated flow rate to the setpoint. A significant deviation indicates a potential pump or leak issue.
Protocol 2: Preparation of a Buffered Mobile Phase
Objective: To prepare a consistent and accurate buffered mobile phase to minimize pH-related retention time shifts.
Materials:
-
HPLC-grade water and organic solvent (e.g., acetonitrile, methanol)
-
Buffer salts (e.g., ammonium acetate, sodium phosphate)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Stir plate and stir bar
-
0.22 µm or 0.45 µm filter
Procedure:
-
Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water in a volumetric flask.
-
Adjust the pH of the aqueous buffer solution using a suitable acid or base (e.g., acetic acid, phosphoric acid). Ensure the pH meter is properly calibrated.
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent separately using graduated cylinders.
-
Combine the aqueous and organic phases. Note: It is crucial to mix the components in a consistent order every time the mobile phase is prepared.
-
Thoroughly mix the final mobile phase.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, helium sparging).
-
Filter the mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.
Visualizing the Role of Internal Standards
The following diagram illustrates how an internal standard compensates for variations in sample injection volume.
Caption: How the analyte-to-IS ratio remains constant despite injection volume variations.
References
Correcting for isotopic interference in Metopimazine-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic interference during the analysis of Metopimazine-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, happens when the mass spectrometer detects signals from naturally occurring heavy isotopes in unlabeled Metopimazine that overlap with the signal of the deuterated internal standard, this compound.[1][2] Metopimazine (C₂₂H₂₇N₃O₃S₂) contains elements like Carbon (¹³C) and Sulfur (³⁴S) that have naturally occurring heavier isotopes.[3][4][5] These can contribute to the signal of this compound, especially at the M+1, M+2, etc. positions, potentially leading to inaccurate quantification.
Q2: Why is correcting for isotopic interference crucial for accurate results?
A2: Quantitative analysis using stable isotope-labeled internal standards relies on the principle that the internal standard's signal is independent of the analyte's concentration. Isotopic interference from Metopimazine to this compound violates this principle. Failure to correct for this can result in an overestimation of the internal standard's response, which in turn leads to an underestimation of the native analyte's concentration, particularly at lower concentrations where the interference has a more significant relative impact.
Q3: What are the primary sources of isotopic contribution from unlabeled Metopimazine to the this compound signal?
A3: The main sources of isotopic contribution are the natural abundances of heavy isotopes within the Metopimazine molecule. The key contributors include:
-
¹³C: Carbon has a natural isotopic abundance of approximately 1.1%. With 22 carbon atoms in the Metopimazine molecule, there is a significant probability of one or more ¹³C atoms being present.
-
³³S and ³⁴S: Sulfur has two stable heavy isotopes, ³³S (~0.75%) and ³⁴S (~4.21%). The presence of two sulfur atoms in Metopimazine increases the likelihood of contribution to the M+1 and M+2 peaks.
-
¹⁵N: Nitrogen's heavy isotope, ¹⁵N, has a natural abundance of about 0.37%.
-
¹⁷O and ¹⁸O: Oxygen also has stable heavy isotopes, ¹⁷O (~0.04%) and ¹⁸O (~0.2%), which can contribute to the isotopic distribution.
Troubleshooting Guides
Guide 1: Diagnosing Isotopic Interference
Issue: You suspect that the signal from unlabeled Metopimazine is interfering with the signal from this compound, leading to inaccurate and imprecise results.
Troubleshooting Steps:
-
Assess Analyte Contribution to the Internal Standard:
-
Prepare a high-concentration standard solution of unlabeled Metopimazine at the Upper Limit of Quantification (ULOQ).
-
Analyze this solution using your LC-MS/MS method while monitoring the mass transition for this compound.
-
Any signal detected in the this compound channel at the retention time of Metopimazine indicates isotopic interference.
-
-
Assess Internal Standard Contribution to the Analyte:
-
Prepare a solution containing only the this compound internal standard at the concentration used in your assay.
-
Analyze this solution while monitoring the mass transition for unlabeled Metopimazine.
-
A signal in the analyte channel suggests either isotopic impurity of the internal standard or in-source fragmentation.
-
-
Data Evaluation:
-
Quantify the percentage of crosstalk from the analyte to the internal standard. A contribution of more than 5% is generally considered significant and may require correction.
-
Similarly, assess the contribution from the internal standard to the analyte channel. This should ideally be minimal and within the limits set by regulatory guidelines.
-
Guide 2: Mitigating and Correcting for Isotopic Interference
If your diagnosis confirms significant isotopic interference, you can employ the following strategies:
1. Experimental Optimization:
-
Chromatographic Separation: While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur. Ensure that the peaks for Metopimazine and this compound are sharp and symmetrical to minimize any differential matrix effects that could exacerbate the impact of interference.
-
Mass Spectrometry Parameters: Investigate alternative precursor and product ions for both Metopimazine and this compound. It's possible that a different fragmentation pathway may have a lower potential for isotopic overlap. This will necessitate re-optimization of your MRM transitions and collision energies.
2. Mathematical Correction:
If experimental optimization is insufficient, a mathematical correction can be applied to your data. This involves calculating correction factors based on the experimentally determined isotopic interference.
Experimental Protocols
Protocol 1: Determining Isotopic Contribution
-
Solution Preparation:
-
Set A (Analyte to IS): Prepare a solution of unlabeled Metopimazine in a blank matrix at a concentration corresponding to the ULOQ of your assay. Do not add this compound.
-
Set B (IS to Analyte): Prepare a solution of this compound in a blank matrix at the working concentration used in your assay. Do not add unlabeled Metopimazine.
-
-
LC-MS/MS Analysis:
-
Inject both solutions into the LC-MS/MS system.
-
For Set A, monitor the MRM transitions for both unlabeled Metopimazine and this compound.
-
For Set B, monitor the MRM transitions for both unlabeled Metopimazine and this compound.
-
-
Data Analysis:
-
From Set A: Calculate the percentage of interference from the analyte to the internal standard using the following formula: % Interference (Analyte to IS) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
From Set B: Calculate the percentage of interference from the internal standard to the analyte: % Interference (IS to Analyte) = (Peak Area in Analyte Channel / Peak Area in IS Channel) * 100
-
Data Presentation
Table 1: Theoretical Natural Isotopic Abundance for Metopimazine (C₂₂H₂₇N₃O₃S₂)
| Mass Shift | Relative Abundance (%) | Primary Contributing Isotopes |
| M+0 | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S |
| M+1 | 27.45 | ¹³C, ¹⁵N, ³³S |
| M+2 | 8.12 | ¹³C₂, ¹⁸O, ³⁴S |
| M+3 | 1.55 | ¹³C₃, ¹³C¹⁸O, ¹³C³⁴S |
| M+4 | 0.23 | ¹³C₄, ¹³C₂¹⁸O, ¹³C₂³⁴S, ³⁴S₂ |
| M+5 | 0.03 | ¹³C₅, ¹³C₃¹⁸O, ¹³C₃³⁴S |
| M+6 | <0.01 | ¹³C₆, ¹³C₄¹⁸O, ¹³C₄³⁴S |
Note: These are theoretical values. The actual isotopic distribution should be confirmed experimentally by analyzing a pure standard of Metopimazine.
Table 2: Example Calculation of Isotopic Interference
| Sample | Peak Area (Metopimazine Channel) | Peak Area (this compound Channel) | Calculated Interference (%) |
| ULOQ Metopimazine (Set A) | 2,500,000 | 150,000 | 6.0% |
| Working IS Conc. (Set B) | 5,000 | 2,000,000 | 0.25% |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical flow for applying mathematical correction.
References
Technical Support Center: Metopimazine-d6 LC-MS/MS Bioanalysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Metopimazine-d6 response in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS bioanalysis?
This compound is a stable isotope-labeled (SIL) internal standard (IS) for Metopimazine. In quantitative LC-MS/MS assays, a known amount of the SIL-IS is added to all samples, calibrators, and quality controls. Since this compound is chemically almost identical to Metopimazine, it co-elutes and experiences similar effects during sample preparation, chromatography, and ionization. By calculating the peak area ratio of the analyte to the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.
Q2: What are the common causes of inconsistent this compound response?
Inconsistent response of this compound can stem from several factors, including:
-
Sample Preparation Issues: Inaccurate spiking of the IS, variability in extraction recovery, or incomplete vortexing.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.
-
Chromatographic Problems: Poor peak shape, shifting retention times, or inadequate separation of this compound from matrix components.
-
Instrumental Issues: Inconsistent injection volumes, a contaminated ion source, or fluctuations in mass spectrometer performance.
-
Internal Standard Stability: Degradation of this compound during sample collection, storage, or processing.
Q3: My this compound response is consistently low across all samples. What should I investigate first?
A consistently low response across an entire analytical run often points to a systemic issue. The first step is to check the internal standard spiking solution. Verify its concentration, preparation accuracy, and storage conditions to ensure it has not degraded. Subsequently, confirm the proper functioning of the LC-MS/MS system, including the autosampler injection precision and the cleanliness of the ion source.
Q4: The this compound signal is highly variable between individual samples in the same batch. What is the likely cause?
High inter-sample variability in the IS signal typically suggests that individual samples are being affected differently. The most probable causes are inconsistencies in sample preparation, such as pipetting errors during IS spiking or variable extraction efficiency. Matrix effects that differ significantly from one sample to another can also lead to this observation.
Troubleshooting Guides
Scenario 1: Abrupt Drop in this compound Signal Mid-Run
Symptom: The this compound peak area is consistent for the initial samples of the run but suddenly and significantly decreases for subsequent samples.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autosampler Malfunction | Perform an injection precision test by repeatedly injecting a standard solution. | Consistent peak areas will rule out the autosampler as the source of variability. |
| Sample Precipitation in Autosampler | Inspect the sample vials for any signs of precipitation. Re-prepare the affected samples and ensure complete solubilization. | If the signal is restored upon reinjection of freshly prepared samples, precipitation was the likely issue. |
| Ion Source Contamination | Visually inspect the ion source for contamination. If dirty, clean the source according to the manufacturer's protocol. | A stable and improved IS signal after cleaning indicates that contamination was the root cause. |
Scenario 2: Gradual Decrease in this compound Signal Throughout the Run
Symptom: The peak area of this compound steadily declines from the first to the last sample injected in an analytical batch.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Progressive Matrix Effects | Dilute the sample extracts with the initial mobile phase (e.g., 1:1 v/v) and reinject. | If the signal intensity increases and stabilizes, it suggests that matrix effects were mitigated by dilution. |
| Column Performance Degradation | Run a system suitability test with a known standard to check for peak shape and retention time stability. | A failing system suitability test points towards a compromised analytical column that may need to be replaced. |
| IS Adsorption to Labware | Prepare samples in different types of collection tubes (e.g., low-adsorption tubes) to assess for non-specific binding. | Consistent IS response in different labware suggests that adsorption was a contributing factor. |
Scenario 3: Inconsistent this compound Response in Incurred Samples Compared to Calibrators and QCs
Symptom: The this compound peak areas are stable in the calibration standards and quality control samples but show high variability in the study samples.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. | This will reveal if co-eluting matrix components in the incurred samples are affecting the IS signal. |
| Metabolite Interference | Review the mass spectrometry data for the presence of any interfering peaks at the same retention time as this compound. | Identification of an interfering peak would necessitate chromatographic optimization to achieve better separation. |
| Inconsistent Sample Collection/Handling | Review the sample collection and handling procedures for any deviations that might have affected sample integrity. | Ensuring standardized procedures for all samples can help minimize variability. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common method for the extraction of Metopimazine and this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples, calibration standards, and quality controls at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each sample, standard, and QC into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of Metopimazine and this compound. Optimization will be required for specific instrumentation.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 4500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metopimazine | 446.2 | 112.1 | 35 |
| This compound | 452.2 | 118.1 | 35 |
Note: These MRM transitions are proposed based on the known fragmentation patterns of phenothiazines. The d6-label is assumed to be on the piperidine ring, leading to a +6 Da shift in the fragment ion.
Visualizations
Caption: Experimental workflow for Metopimazine bioanalysis.
Caption: Troubleshooting logic for inconsistent IS response.
Technical Support Center: Stability of Metopimazine-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Metopimazine-d6 in biological matrices. The information provided is intended to assist in the design and execution of experiments, as well as to address common issues that may arise during bioanalysis.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The information presented here is largely based on the stability of the non-deuterated parent compound, Metopimazine, and general principles of deuterated internal standard stability. It is crucial to perform a thorough in-house validation of this compound stability in the specific biological matrices and storage conditions used in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Metopimazine?
A1: Metopimazine is known to be susceptible to oxidative degradation and alkaline hydrolysis.[1][2] The primary metabolic pathway in humans involves hydrolysis by a liver amidase to form metopimazine acid (MPZA).[3] Minor oxidative metabolism is catalyzed by CYP3A4 and CYP2D6 enzymes.[3] Understanding these pathways is crucial for identifying potential interferents and ensuring the specificity of the analytical method.
Q2: What is the expected long-term stability of this compound in frozen plasma?
A2: Based on studies of the non-deuterated form, Metopimazine is stable in human plasma for at least 3 months when stored at -20°C.[4] It is reasonable to expect similar long-term stability for this compound under the same conditions. However, this should be confirmed with a long-term stability study as part of your bioanalytical method validation.
Q3: Are there any specific stability concerns related to the deuterium labeling in this compound?
A3: Yes, deuterated internal standards can sometimes undergo isotopic exchange, also known as back-exchange, where deuterium atoms are replaced by protons from the sample matrix or solvents. This is more likely to occur if the deuterium labels are on chemically labile positions. It is essential to use a this compound standard where the labels are in stable positions to minimize this risk. An incubation study in a blank matrix can help assess the potential for back-exchange.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in plasma?
A4: While specific data for this compound is unavailable, repeated freeze-thaw cycles can degrade many analytes in plasma. It is a general best practice to minimize the number of freeze-thaw cycles. For the parent drug, metolazone (a different compound), stability has been demonstrated for three freeze-thaw cycles. It is recommended to validate the freeze-thaw stability of this compound for the number of cycles your samples are anticipated to undergo.
Q5: What are the recommended storage conditions for whole blood and urine samples containing this compound?
A5: There is no specific stability data for Metopimazine or this compound in whole blood or urine. For whole blood, it is crucial to assess stability from the time of collection until centrifugation to plasma, as some compounds can be unstable or partition differently between red blood cells and plasma over time. For urine, factors such as pH and temperature can significantly impact analyte stability. It is recommended to store urine samples frozen, and the effect of pH should be investigated during method development.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) of this compound | - Verify Label Stability: Confirm that the deuterium labels on your this compound standard are on non-exchangeable positions. - Perform Incubation Study: Incubate this compound in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze for any increase in the non-labeled Metopimazine signal. An increase of over 20% of the LLOQ response for the analyte may indicate significant back-exchange. |
| Chromatographic Shift between Metopimazine and this compound | - Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to achieve co-elution of the analyte and internal standard. |
| Differential Matrix Effects | - Conduct Post-Extraction Addition Experiment: Assess the matrix effect by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix. A significant difference in the matrix factor between the analyte and internal standard indicates a differential matrix effect. |
| Purity of this compound Standard | - Verify Purity: Ensure the isotopic and chemical purity of your this compound standard is high (typically ≥98% isotopic enrichment and >99% chemical purity). Request a certificate of analysis from the supplier. |
Issue 2: Loss of Analyte During Sample Storage or Processing
| Possible Cause | Troubleshooting Steps |
| Degradation at Room Temperature (Bench-Top Instability) | - Perform Bench-Top Stability Study: Analyze QC samples left at room temperature for varying durations to determine the stability window. If instability is observed, minimize the time samples are at room temperature and consider processing on ice. |
| Degradation During Freeze-Thaw Cycles | - Conduct Freeze-Thaw Stability Study: Subject QC samples to multiple freeze-thaw cycles (e.g., 3-5 cycles) and analyze for recovery. If degradation occurs, limit the number of times samples are thawed. Aliquoting samples upon receipt can prevent the need for repeated freeze-thaw cycles. |
| Post-Preparative (Autosampler) Instability | - Perform Autosampler Stability Study: Analyze processed samples that have been stored in the autosampler for a period equivalent to the expected run time. If degradation is observed, consider cooling the autosampler or reducing the batch size. |
Data Presentation
The following tables summarize the available stability data for Metopimazine in human plasma. This data can be used as a starting point for the validation of this compound stability.
Table 1: Long-Term Stability of Metopimazine in Human Plasma at -20°C
| Analyte | Concentration Levels | Storage Duration | Recovery (%) | Reference |
| Metopimazine | 10, 30, 60 ng/mL | 1, 2, and 3 months | 89 - 107 | |
| AMPZ (acid metabolite) | 20, 75, 150 ng/mL | 1, 2, and 3 months | 89 - 107 |
Table 2: Summary of Expected Stability for this compound in Biological Matrices (to be confirmed by validation)
| Stability Test | Matrix | Storage Condition | Expected Stability (based on Metopimazine & general principles) |
| Freeze-Thaw Stability | Plasma, Urine | -20°C to Room Temperature | Likely stable for at least 3 cycles, but requires validation. |
| Short-Term (Bench-Top) Stability | Plasma, Whole Blood, Urine | Room Temperature | Stability duration is unknown and must be determined experimentally. |
| Long-Term Stability | Plasma | -20°C | Stable for at least 3 months. |
| Long-Term Stability | Whole Blood, Urine | -20°C or -80°C | Stability is unknown and must be determined experimentally. |
| Post-Preparative Stability | Processed Extract | Autosampler Temperature (e.g., 4°C) | Stability is unknown and must be determined experimentally. |
Experimental Protocols
General Protocol for Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in a biological matrix. Specific concentrations, time points, and acceptance criteria should be defined in your laboratory's standard operating procedures and be compliant with regulatory guidelines.
-
Preparation of QC Samples:
-
Spike a pool of blank biological matrix (e.g., human plasma) with known concentrations of this compound to prepare low and high concentration quality control (QC) samples.
-
-
Freeze-Thaw Stability:
-
Aliquot the low and high QC samples.
-
Subject the aliquots to a defined number of freeze-thaw cycles (e.g., three or five cycles). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to freshly prepared control samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw aliquots of low and high QC samples and keep them at room temperature for specific durations (e.g., 4, 8, and 24 hours).
-
At each time point, analyze the samples and compare the concentrations to freshly prepared control samples.
-
-
Long-Term Stability:
-
Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at predetermined time points (e.g., 1, 3, 6, and 12 months) and compare the concentrations to freshly prepared control samples.
-
-
Post-Preparative (Autosampler) Stability:
-
Process a set of low and high QC samples according to your analytical method.
-
Store the processed samples in the autosampler at the intended temperature (e.g., 4°C) for a duration that exceeds the expected run time of an analytical batch.
-
Analyze the stored processed samples and compare the results to freshly processed control samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationship for troubleshooting inconsistent bioanalytical results.
References
Improving extraction recovery of Metopimazine and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction recovery of Metopimazine and its internal standard from biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the sample preparation and extraction of Metopimazine and its internal standard.
Q1: My overall recovery for Metopimazine is low and inconsistent. Where should I start troubleshooting?
A1: Low and variable recovery can stem from multiple stages of the analytical process.[1] A systematic approach is crucial to identify the source of analyte loss. We recommend collecting and analyzing fractions from each major step of your extraction protocol (e.g., sample loading, wash steps, and elution) to pinpoint where the loss is occurring.[2]
Below is a general workflow to diagnose the problem:
Caption: Initial workflow for troubleshooting low analyte recovery.
Q2: What is a suitable internal standard (IS) for Metopimazine analysis?
A2: A suitable internal standard should be chemically similar to the analyte and not present in the biological sample.[3] For the analysis of Metopimazine and its metabolites by HPLC-MS/MS, Zolpidem-d6 has been successfully used as an internal standard.[4][5] When using an IS, it is critical to ensure it is added at a constant concentration to all samples and calibration standards to normalize the analyte's response.
Q3: Why is the recovery of both my analyte and internal standard low but consistent?
A3: Consistent but low recovery for both the analyte and the IS suggests a systematic issue within the sample preparation method rather than random error. This could be due to:
-
Sub-optimal Extraction Parameters: The chosen pH, solvent ratios, or salt concentrations may not be ideal for quantitative extraction.
-
Incomplete Elution: The elution solvent may not be strong enough to completely recover the analytes from the SPE sorbent.
-
Analyte Loss During Evaporation/Reconstitution: Analytes can adhere to the container surface during the dry-down step or may not fully redissolve in the reconstitution solvent.
Q4: I'm using Solid-Phase Extraction (SPE). Why is my Metopimazine recovery poor?
A4: Poor recovery in SPE can occur at several stages. Here are common problems and solutions:
-
Analyte Found in Flow-Through: This indicates your analyte did not bind effectively to the SPE sorbent.
-
Incorrect Sorbent: The sorbent's polarity may be inappropriate. For a phenothiazine derivative like Metopimazine, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.
-
Incorrect Sample pH: For reversed-phase SPE, the analyte should be in a neutral, non-ionized state to maximize retention. For ion-exchange, the analyte must be charged.
-
Strong Sample Solvent: If the sample is dissolved in a solvent with high elution strength, it will prevent the analyte from binding to the sorbent.
-
High Flow Rate: A fast flow rate during sample loading can prevent sufficient interaction time between the analyte and the sorbent.
-
-
Analyte Found in Wash Fraction:
-
Wash Solvent is Too Strong: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. If the wash solvent has an elution strength similar to the elution solvent, the analyte will be washed away.
-
-
No Analyte in Eluate:
-
Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. You may need to increase the organic solvent percentage, change the solvent, or adjust the pH to ensure the analyte is in an ionic state that favors elution.
-
Irreversible Binding: Strong secondary interactions (e.g., between a basic analyte and acidic silanol groups on the sorbent) may be occurring.
-
Experimental Protocols & Methodologies
Detailed protocols are essential for reproducible results. The following are generalized methodologies for common extraction techniques used for Metopimazine and similar compounds.
Protocol 1: Solid-Phase Extraction (SPE) for Metopimazine
This protocol is a general guideline for extracting Metopimazine from a plasma sample using a reversed-phase SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Dilute 500 µL of plasma sample 1:1 with an aqueous buffer (e.g., 4% H3PO4) to disrupt protein binding. Add the internal standard (e.g., Zolpidem-d6) to the diluted sample.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute Metopimazine and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile). The elution solvent may be acidified (e.g., with 0.1% formic acid) to facilitate the elution of basic compounds.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Protocol 2: Liquid-Liquid Extraction (LLE) for Metopimazine
This protocol outlines a general LLE procedure. Optimization of pH and solvent choice is critical for high recovery.
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
pH Adjustment: For a basic drug like Metopimazine, adjust the sample pH to be at least two units above its pKa to ensure it is in its neutral, un-ionized form. This will maximize its partitioning into the organic solvent.
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/isoamyl alcohol mixture). Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at ~4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer, assuming the solvent is less dense than water) to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase, as described in the SPE protocol.
Caption: A standard workflow for Liquid-Liquid Extraction (LLE).
Data & Method Parameters
The following tables summarize key parameters from published methods for Metopimazine analysis, which can serve as a starting point for method development.
Table 1: Chromatographic Conditions for Metopimazine Analysis
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Stationary Phase | HiQsil C18 (250 x 4.6 mm, 5 µm) | Atlantis C18 (2.1 x 150 mm, 3 µm) |
| Mobile Phase | Methanol: Water (45:55 v/v) | A: 20 mM Ammonium Formate (pH 2.8) B: Acetonitrile/Solvent A (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | PDA at 266 nm | Tandem Mass Spectrometry (MRM mode) |
| Oven Temperature | 25°C | Not Specified |
Table 2: Validation & Performance Data for Metopimazine Assays
| Parameter | HPLC-UV Method | Spectrofluorimetric Method | HPTLC-Densitometric Method |
| Linearity Range | 2–12 µg/mL | 0.1–2 µg/mL | 0.4–1.4 µ g/band |
| Mean % Recovery | 100.69% | 100.64% | 100.18% |
| Internal Standard | Not Specified | Not Applicable | Not Applicable |
| Matrix | Bulk Drug / Tablets | Pharmaceutical Preparation | Pharmaceutical Preparation |
Table 3: Factors Influencing Extraction Recovery
| Extraction Type | Key Factor | Rationale & Optimization Strategy |
| Solid-Phase Extraction (SPE) | Sorbent Choice | The sorbent must retain the analyte based on properties like polarity or charge. Select a sorbent with properties complementary to the analyte. |
| Sample pH | Controls the ionization state of the analyte, affecting its retention on the sorbent. Adjust pH to maximize desired interactions (e.g., neutral for reversed-phase). | |
| Wash Solvent | Removes interferences without eluting the analyte. Use the strongest possible solvent that does not cause analyte breakthrough. | |
| Elution Solvent | Must be strong enough to disrupt all analyte-sorbent interactions for complete recovery. Optimize solvent strength and pH. | |
| Flow Rate | Affects the equilibrium time between the analyte and sorbent. Slower flow rates during loading and elution generally improve recovery. | |
| Liquid-Liquid Extraction (LLE) | Organic Solvent | The solvent's polarity determines partitioning efficiency. The choice is guided by the analyte's LogP value. |
| Sample pH | Controls the analyte's charge. Adjust pH to neutralize the analyte, making it more soluble in the organic phase. | |
| Solvent-to-Sample Ratio | A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve recovery, especially for more hydrophilic analytes. | |
| Salting Out | Adding salt (e.g., sodium sulfate) to the aqueous phase reduces the analyte's solubility, driving it into the organic phase and improving recovery. |
References
Calibration curve issues with Metopimazine-d6 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues with the Metopimazine-d6 internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative bioanalysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because it is chemically and physically almost identical to the analyte of interest, Metopimazine. This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, it can effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.
Q2: What are the most common causes of poor calibration curve linearity when using this compound?
Several factors can contribute to non-linearity in your calibration curve:
-
Suboptimal Chromatographic Conditions: Poor separation of Metopimazine and this compound from matrix components can lead to co-elution and differential matrix effects.
-
Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Metopimazine, which can affect the accuracy of the low-end calibration points.
-
Incorrect Concentration of Internal Standard: An inappropriately high or low concentration of this compound can lead to detector saturation or poor signal-to-noise, respectively.
-
Sample Preparation Issues: Inconsistent extraction efficiency between the analyte and the internal standard can introduce variability.
-
Instrumental Problems: Issues with the LC-MS/MS system, such as a dirty ion source or detector fatigue, can lead to non-linear responses.
Q3: My calibration curve is showing a good correlation coefficient (r² > 0.99), but the accuracy of my quality control (QC) samples is poor. What could be the issue?
A high correlation coefficient does not always guarantee accuracy. This scenario often points to a systematic error that affects the standards and samples differently. Potential causes include:
-
Differential Matrix Effects: Even with a deuterated internal standard, slight differences in elution time can expose the analyte and internal standard to different matrix components, causing varied ion suppression or enhancement.
-
Metabolite Interference: If a metabolite of Metopimazine has the same mass transition as the analyte, it can interfere with the measurement, especially in incurred samples. The major metabolite of Metopimazine is Metopimazine acid (MPZA).[1][2]
-
Stability Issues: Metopimazine or this compound may be degrading in the sample matrix or during sample processing.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve is visibly non-linear (e.g., quadratic or sigmoidal).
-
The correlation coefficient (r²) is below the acceptable limit (typically < 0.99).
-
Back-calculated concentrations of the calibration standards deviate significantly from their nominal values.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Metopimazine Using Metopimazine-d6
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Metopimazine in biological matrices, with a focus on the validation of a method utilizing its deuterated stable isotope, Metopimazine-d6, as an internal standard. The content is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioequivalence studies.
Introduction to Metopimazine and Bioanalytical Validation
Metopimazine is an antiemetic drug used to prevent nausea and vomiting.[1][2][3] Accurate and reliable quantification of Metopimazine in biological samples such as plasma or serum is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety.[4][5] Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of a method are suitable and reliable for its intended use. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the validation of bioanalytical methods. A key aspect of robust bioanalytical methods, particularly those employing mass spectrometry, is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, to correct for variability during sample processing and analysis.
This guide compares a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound (Method A) with alternative approaches, highlighting the advantages of using a SIL-IS.
Principles of Bioanalytical Method Validation
Bioanalytical method validation ensures the reliability of quantitative data from biological matrices. Key validation parameters, as recommended by regulatory guidelines, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the nominal or known true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of extracted samples to that of unextracted standards.
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
Method Comparison
The following table summarizes the performance of three different hypothetical bioanalytical methods for Metopimazine quantification. Method A represents the recommended approach using LC-MS/MS with this compound as the internal standard. Method B is an alternative LC-MS/MS method using a structurally similar but not isotopically labeled internal standard (e.g., zolpidem-d6). Method C is a High-Performance Liquid Chromatography method with UV detection (HPLC-UV), a more traditional approach.
| Parameter | Method A: LC-MS/MS with this compound | Method B: LC-MS/MS with Analogue IS | Method C: HPLC-UV |
| Linearity (r²) | >0.999 | >0.998 | >0.995 |
| Range | 0.1 - 200 ng/mL | 0.5 - 250 ng/mL | 10 - 1000 ng/mL |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Recovery | Consistent and reproducible | Variable | Less consistent |
| Matrix Effect | Minimal due to co-elution of IS | Potential for differential matrix effects | High susceptibility to matrix interference |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Lower (risk of co-eluting interferences) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of Metopimazine from human plasma.
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex for 10 seconds.
-
Spiking: To 200 µL of plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Dilution: Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute Metopimazine and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Metopimazine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Data Analysis: Quantify Metopimazine using the peak area ratio of the analyte to the internal standard.
Visualizations
References
A Comparative Guide to the Quantitative Analysis of Metopimazine: Accuracy and Precision Testing
Introduction
Metopimazine is an antiemetic drug of the phenothiazine class, utilized in the management of nausea and vomiting. The accurate and precise quantification of Metopimazine in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. While Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a benchmark for bioanalytical assays, publicly available, detailed validation data for a Metopimazine LC-MS/MS assay is limited. However, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method has been thoroughly validated and serves as an excellent reference for comparison against other analytical techniques.
This guide provides a comparative overview of the accuracy and precision of a validated HPLC-UV method for Metopimazine analysis alongside alternative spectrophotometric and spectrodensitometric methods. Detailed experimental protocols and performance data are presented to aid researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their needs.
Performance Comparison of Analytical Methods for Metopimazine
The following tables summarize the accuracy and precision data for a validated HPLC-UV method and compare it with other analytical techniques for the quantification of Metopimazine.
Table 1: Accuracy and Precision of the Validated HPLC-UV Method for Metopimazine
| Validation Parameter | Result |
| Accuracy (Mean Recovery) | 100.32%[1] |
| Precision (Repeatability) | %RSD: 0.77%[1] |
| Precision (Intermediate) | %RSD: 0.88%[1] |
| Linearity Range | 0.12 to 0.28 mg/mL[1] |
| Correlation Coefficient (R²) | ≥0.999[1] |
Table 2: Comparison of Alternative Analytical Methods for Metopimazine Quantification
| Analytical Method | Accuracy (Mean % Recovery) | Precision (%RSD) | Linearity Range |
| Spectrofluorimetry | 100.64% | Not explicitly stated, but method described as accurate and sensitive. | 0.1 - 2 µg/mL |
| Second Derivative Spectrophotometry | 100.13% | Not explicitly stated, but method described as accurate and selective. | 1 - 16 µg/mL |
| Spectrodensitometry | 100.18% | Not explicitly stated, but method described as accurate and selective. | 0.4 - 1.4 µ g/band |
| Difference Spectrophotometry | Not explicitly stated, but method showed no systematic error. | 1.21% (in bulk drug), 1.38% (in tablets) | 0.9 - 30.0 µg/mL |
Experimental Workflow and Protocols
A clear understanding of the experimental workflow is essential for reproducing analytical results. The following diagram illustrates the general steps involved in the HPLC-UV analysis of Metopimazine.
References
A Comparative Study of Metopimazine and Metoclopramide in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Metopimazine and Metoclopramide, two dopamine D2 receptor antagonists with antiemetic and prokinetic properties, focusing on their pharmacological effects observed in rat models. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action
Both Metopimazine and Metoclopramide exert their primary effects through the antagonism of dopamine D2 receptors. However, their broader receptor interaction profiles exhibit notable differences.
Metopimazine , a phenothiazine derivative, is a potent dopamine D2 receptor antagonist.[1] Its antiemetic action is primarily attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]
Metoclopramide also functions as a dopamine D2 receptor antagonist.[2] Its prokinetic effects are mediated through a combination of D2 receptor antagonism and 5-HT4 receptor agonism in the gastrointestinal tract, which enhances acetylcholine release from enteric neurons.[2]
Pharmacological Effects: A Comparative Overview
While direct head-to-head studies on all pharmacological aspects in rats are limited, existing data allows for a comparative assessment of their effects on gastric motility and other physiological parameters.
Gastrointestinal Motility
Metoclopramide has been extensively studied for its prokinetic effects in rats. It has been shown to significantly accelerate gastric emptying in a dose-dependent manner.[3] For instance, a subcutaneous dose of 10 mg/kg was found to increase gastric emptying by 42% in a phenol red meal test.
Metopimazine's effect on gastrointestinal motility in rats is less documented in direct comparative studies. However, some studies in other species and in vitro preparations suggest it may have an inhibitory effect on gastrointestinal smooth muscle, contrasting with the prokinetic action of Metoclopramide.
Antiemetic Effects
Rats are incapable of vomiting, making the direct assessment of antiemetic efficacy challenging. The kaolin consumption test, or pica behavior, is a widely accepted surrogate model for nausea and emesis in rodents.
Metoclopramide has been shown to be effective in animal models of emesis.
Effects on the Oestrus Cycle
A direct comparative study in female Wistar rats revealed differing effects of the two drugs on the reproductive cycle. Daily subcutaneous administration of Metopimazine at doses of 0.01, 0.1, and 1 mg/kg for 21 days suppressed the oestrus cycle, leading to a persistent dioestrus state. In contrast, Metoclopramide at the same doses did not influence the oestrus cycle.
Data Presentation
Table 1: Comparative Effects of Metopimazine and Metoclopramide on Gastric Emptying in Rats
| Drug | Dose | Route of Administration | Test Meal | Effect on Gastric Emptying | Reference |
| Metoclopramide | 3-30 mg/kg | p.o. | Solid Pellet | Dose-dependent increase | |
| Metoclopramide | 10 mg/kg | s.c. | Phenol Red | +42% |
Table 2: Comparative Effects of Metopimazine and Metoclopramide on the Oestrus Cycle in Female Rats
| Drug | Dose (mg/kg/day, s.c. for 21 days) | Effect on Oestrus Cycle | Reference |
| Metopimazine | 0.01, 0.1, 1 | Suppression (persistent dioestrus) | |
| Metoclopramide | 0.01, 0.1, 1 | No influence |
Table 3: Receptor Affinity Profile
| Receptor | Metopimazine (Ki, nM) | Metoclopramide (Ki, nM) |
| Dopamine D2 | High Affinity | ~28.8 |
Note: Specific Ki values for Metopimazine in rat brain tissue were not consistently available in the reviewed literature, though it is established as a high-affinity D2 antagonist.
Experimental Protocols
Gastric Emptying Assessment: Phenol Red Meal Test
This protocol is adapted from studies evaluating the effect of prokinetic agents in rats.
Objective: To quantify the rate of gastric emptying.
Materials:
-
Male Wistar rats (fasted overnight with free access to water).
-
Test meal: 1.5% methylcellulose containing 0.05% phenol red as a non-absorbable marker.
-
Metopimazine or Metoclopramide solution.
-
Vehicle control (e.g., saline).
-
Stomach homogenization equipment.
-
Spectrophotometer.
Procedure:
-
Administer Metopimazine, Metoclopramide, or vehicle to fasted rats at the desired dose and route.
-
After a specified pretreatment time, administer a fixed volume of the phenol red test meal orally via gavage.
-
At a predetermined time point after the meal (e.g., 20 minutes), euthanize the rats.
-
Ligate the pyloric and cardiac ends of the stomach and carefully excise the organ.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Add trichloroacetic acid to precipitate proteins and centrifuge the homogenate.
-
Add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the supernatant at 560 nm.
-
A control group of rats is sacrificed immediately after receiving the test meal to determine the initial amount of phenol red administered.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test group / Absorbance of control group)) * 100
Antiemetic Activity Assessment: Kaolin Consumption (Pica) Test
This protocol is a standard method to assess nausea-like behavior in rats.
Objective: To evaluate the antiemetic potential of a compound by measuring the inhibition of nausea-induced pica.
Materials:
-
Male Wistar rats.
-
Kaolin (hydrated aluminum silicate) powder, presented in a ceramic dish.
-
Emetogenic agent (e.g., lithium chloride).
-
Metopimazine or Metoclopramide solution.
-
Vehicle control.
Procedure:
-
Acclimatize rats to the experimental cages and the presence of the kaolin dish.
-
On the test day, administer Metopimazine, Metoclopramide, or vehicle.
-
After the appropriate pretreatment time, administer the emetogenic agent to induce nausea.
-
Measure the amount of kaolin consumed over a specific period (e.g., 24 hours) by weighing the kaolin dish before and after the test period.
-
A control group receiving the emetogenic agent and vehicle is used to determine the maximum kaolin consumption.
-
Calculate the percentage of inhibition of kaolin consumption for the drug-treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: Metoclopramide's dual-action signaling pathway.
Caption: Workflow for the phenol red gastric emptying assay.
Conclusion
Metopimazine and Metoclopramide, while both acting as dopamine D2 receptor antagonists, exhibit distinct pharmacological profiles in rats. Metoclopramide is a well-established prokinetic agent, enhancing gastric emptying through a dual D2 receptor antagonism and 5-HT4 receptor agonism. In contrast, the limited available data on Metopimazine suggests it may not share this prokinetic effect and has a different impact on the endocrine system, as evidenced by its effect on the oestrus cycle.
Further direct comparative studies in rat models are warranted to fully elucidate the relative potency and efficacy of these two compounds in terms of their antiemetic and gastroprokinetic activities. Such studies would be invaluable for guiding future drug development and clinical applications.
References
- 1. Typical and atypical antipsychotic occupancy of D2 and S2 receptors: an autoradiographic analysis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metoclopramide on gastrointestinal myoelectric activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of metoclopramide, bethanechol and the cholecystokinin receptor antagonist, L-364,718, on gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metopimazine and Ondansetron for Chemotherapy-Induced Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metopimazine and Ondansetron for the management of chemotherapy-induced nausea and vomiting (CINV). The information presented is supported by experimental data from clinical trials to aid in research and development efforts in oncology supportive care.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from comparative studies of Metopimazine and Ondansetron in the context of CINV.
Table 1: Efficacy of Metopimazine vs. Ondansetron for Delayed CINV
| Efficacy Endpoint | Metopimazine (7.5 mg x 2, t.i.d.) | Ondansetron (8 mg, b.i.d.) | p-value |
| Complete Response (no nausea and emesis for 5 days) | 53.4% | 49.5% | 0.58 |
| Incidence of Emesis | 23.3% | 30.9% | Not Significant |
Source: A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis.[1]
Table 2: Efficacy of Ondansetron Monotherapy vs. Combination with Metopimazine for CINV
| Efficacy Endpoint | Ondansetron Alone | Ondansetron + Metopimazine | p-value |
| Acute Nausea | |||
| Reduced Incidence | Baseline | Significantly Reduced | 0.006 |
| Delayed Nausea | |||
| Reduced Incidence | Baseline | Significantly Reduced | 0.02 |
| Acute Vomiting | |||
| Reduced Incidence | Baseline | Significantly Reduced | 0.02 |
| Delayed Vomiting | |||
| Reduced Incidence | Baseline | Significantly Reduced | 0.006 |
| Patient Preference | 33% | 67% | 0.10 |
Source: Ondansetron plus metopimazine compared with ondansetron alone in patients receiving moderately emetogenic chemotherapy.[2][3]
Table 3: Safety and Tolerability of Metopimazine vs. Ondansetron for Delayed CINV
| Adverse Event Profile | Metopimazine | Ondansetron | p-value |
| Gastrointestinal Disorders | 19.4% | 32.7% | 0.03 |
Source: A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis.[1]
Experimental Protocols
Study of Sublingual Metopimazine vs. Ondansetron for Delayed CINV
-
Study Design: A randomized, double-blind, double-dummy, multicenter study was conducted to compare the efficacy and tolerance of sublingual Metopimazine and oral Ondansetron in preventing delayed nausea and emesis in patients receiving chemotherapy.[1]
-
Patient Population: 200 patients were evaluated for efficacy, with 103 receiving Metopimazine and 97 receiving Ondansetron.
-
Dosing Regimen:
-
Metopimazine: 7.5 mg administered sublingually, twice a day, three times a day (t.i.d.) for 5 days.
-
Ondansetron: 8 mg administered orally, twice a day (b.i.d.) for 5 days.
-
-
Outcome Measures: Patients recorded episodes of nausea and emesis in a diary. Quality of life was assessed using the Functional Living Index--Emesis (FLIE) questionnaire.
Study of Ondansetron with and without Metopimazine for CINV
-
Study Design: A randomized, double-blind, crossover trial was conducted to compare the antiemetic efficacy of oral Ondansetron combined with the dopamine D2 antagonist Metopimazine versus Ondansetron alone.
-
Patient Population: The study included 30 patients who had experienced vomiting during a previous cycle of moderately emetogenic chemotherapy.
-
Dosing Regimen:
-
Ondansetron: 8 mg orally, twice a day for three days.
-
Metopimazine: 30 mg orally, four times a day for three days.
-
-
Outcome Measures: The primary endpoints were the incidence of acute and delayed nausea and vomiting. Patient preference for the treatment regimen was also recorded.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Metopimazine in CINV
Metopimazine is a dopamine D2 receptor antagonist. Its antiemetic effect is primarily mediated through the chemoreceptor trigger zone (CTZ) in the brainstem. By blocking D2 receptors in the CTZ, Metopimazine inhibits the signaling cascade that leads to nausea and vomiting.
Signaling Pathway of Ondansetron in CINV
Ondansetron is a selective serotonin 5-HT3 receptor antagonist. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem. Ondansetron blocks these receptors, thereby inhibiting the emetic reflex.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing Metopimazine and Ondansetron for CINV.
References
- 1. A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metopimazine : A Review of its Use in the Treatment of Chemotherapy-Induced Nausea and Vomiting (Adis Drug Evaluation) (2006) | Katherine F Croom | 12 Citations [scispace.com]
- 3. Ondansetron plus metopimazine compared with ondansetron alone in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Metopimazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Metopimazine in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs, with a focus on method validation and cross-validation to ensure data reliability and consistency across different studies or laboratories.
Comparison of Bioanalytical Method Performance
The selection of a bioanalytical method is a critical decision in drug development. The following tables summarize the performance characteristics of commonly employed methods for Metopimazine analysis, providing a clear comparison to aid in this selection process.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-MS/MS | RP-HPLC with PDA Detection |
| Linearity Range | 1 - 100 ng/mL | 2 - 12 µg/mL[1] |
| Intra-day Precision (%RSD) | 1.0 - 4.6%[2] | < 2%[1] |
| Inter-day Precision (%RSD) | 1.6 - 5.8%[2] | < 2%[1] |
| Intra-day Accuracy (%) | 93.8 - 99.0% | 99.98% (as % recovery) |
| Inter-day Accuracy (%) | 101.8 - 107.0% | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Not explicitly reported, but within 2-12 µg/mL range |
| Recovery (%) | Not explicitly reported | 100.69% |
| Primary Application | Pharmacokinetic studies in plasma/serum | Bulk drug and pharmaceutical dosage forms |
Table 2: Spectrophotometric and Other Analytical Methods
| Parameter | Spectrofluorimetric Method | Second Derivative (D2) Spectrophotometric Method | Spectrodensitometric Method (HPTLC) |
| Linearity Range | 0.1 - 2 µg/mL | 1 - 16 µg/mL | 0.4 - 1.4 µ g/band |
| Mean Percentage Recovery (%) | 100.64 ± 1.349% | 100.13 ± 1.660% | 100.18 ± 1.562% |
| Application in Biological Matrices | Yes, in spiked human serum (98.09% recovery) | Not explicitly reported for biological matrices | Not explicitly reported for biological matrices |
| Primary Advantage | High sensitivity | Determination in the presence of its oxidative degradate | Separation from its oxidative degradate |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful validation and application of any bioanalytical method.
Protocol 1: HPLC-MS/MS for Metopimazine in Human Serum
This protocol is based on the method used for a pharmacokinetic study of Metopimazine.
1. Sample Preparation:
- A solid-phase extraction (SPE) is typically used for plasma or serum samples to remove proteins and other interfering substances.
- An internal standard (IS) is added to the samples, calibrators, and quality control (QC) samples before extraction.
2. Chromatographic Conditions:
- HPLC System: A system capable of delivering a gradient elution.
- Analytical Column: Atlantis C18 (2.1 x 150 mm; 3 µm) or equivalent.
- Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., methanol or acetonitrile).
- Flow Rate: Typically around 0.2 - 0.4 mL/min.
- Injection Volume: 10 - 20 µL.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Metopimazine and the IS.
4. Validation Parameters:
- Selectivity: Assessed by analyzing blank matrix from at least six different sources.
- Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor is used.
- Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
- Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.
Protocol 2: RP-HPLC with PDA Detection for Metopimazine in Bulk and Pharmaceutical Forms
This protocol is based on a validated RP-HPLC method.
1. Standard and Sample Preparation:
- Standard Stock Solution: Prepare a 1000 µg/mL solution of Metopimazine in methanol. Further dilute to create working standards.
- Sample Solution: For pharmaceutical formulations, an equivalent of a single dose is dissolved in a suitable solvent, sonicated, and diluted to the desired concentration.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a PDA detector.
- Analytical Column: HiQsil C18 (250 x 4.6 mm i.d., 5 µ) or equivalent.
- Mobile Phase: A mixture of Methanol and Water (45:55 v/v) with the pH adjusted to 3.5.
- Flow Rate: 1 mL/min.
- Detection Wavelength: 266 nm.
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
3. Validation Parameters:
- Linearity: Assessed over a concentration range of 2–12 µg/mL.
- Accuracy: Determined by the recovery of spiked samples.
- Precision: Evaluated at the system, method, and intermediate levels by replicate injections and analyses.
- Specificity: Assessed by analyzing a placebo and blank to ensure no interference at the retention time of Metopimazine.
Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of Metopimazine as an antiemetic.
Caption: General workflow for bioanalytical method cross-validation.
Caption: Experimental workflow for Metopimazine analysis by HPLC-MS/MS.
References
The Gold Standard vs. a Practical Alternative: Evaluating Metopimazine-d6 Against a Structural Analog Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an internal standard is a critical factor influencing the reliability and robustness of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Metopimazine-d6, and a structural analog internal standard for the bioanalysis of the antiemetic drug Metopimazine.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability, leading to higher accuracy and precision.
However, the synthesis of stable isotope-labeled standards can be time-consuming and costly. In such cases, a carefully selected structural analog—a compound with a similar chemical structure but a different molecular weight—can be a viable alternative. For the purpose of this comparison, we will consider Olanzapine, an atypical antipsychotic with a related thienobenzodiazepine structure, as a representative structural analog for Metopimazine. While not a phenothiazine, its structural similarities and differing mass make it a plausible, albeit not ideal, candidate.
Performance Comparison: this compound vs. Structural Analog
The following tables summarize the expected performance characteristics of this compound versus a structural analog internal standard, based on established principles of bioanalysis and data from comparative studies of other pharmaceutical compounds.
Table 1: General Performance Characteristics
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Olanzapine) |
| Co-elution with Analyte | Yes | No (designed to be chromatographically resolved) |
| Compensation for Matrix Effects | Excellent | Variable to Good |
| Correction for Extraction Variability | Excellent | Good |
| Correction for Ionization Suppression/Enhancement | Excellent | Variable to Good |
| Risk of Cross-Contamination | Low (if high isotopic purity) | None |
| Commercial Availability & Cost | Generally higher cost | Generally lower cost and more readily available |
Table 2: Expected Quantitative Performance in Bioanalytical Method Validation
| Validation Parameter | Expected Performance with this compound | Expected Performance with Structural Analog IS |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to matrix-dependent bias |
| Precision (% CV) | Typically <10% | Typically <15%, but may be higher in variable matrices |
| Linearity (r²) | >0.99 | >0.99 |
| Recovery | Tracks analyte recovery very closely | May differ from analyte recovery |
| Matrix Factor | Close to 1, with low variability | May deviate from 1, with higher variability |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the quantification of Metopimazine in human plasma using either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a 5 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Metopimazine: To be determined empirically (e.g., based on precursor and product ions).
-
This compound: Precursor ion will be M+7 relative to Metopimazine, with a corresponding product ion.
-
Structural Analog (e.g., Olanzapine): To be determined empirically (e.g., m/z 313.1 → 256.1).
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
The choice between this compound and a structural analog internal standard depends on the specific requirements of the bioanalytical study. For regulatory submissions and studies demanding the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. Its ability to mimic the analyte's behavior throughout the analytical process provides superior compensation for matrix effects and other sources of variability.
However, in early-stage drug discovery or in situations where cost and availability are significant constraints, a carefully selected and thoroughly validated structural analog can be a practical alternative. It is crucial to perform comprehensive validation experiments to ensure that the chosen structural analog provides adequate performance and does not compromise the integrity of the bioanalytical data. Ultimately, the decision should be guided by a thorough risk assessment and a commitment to generating reliable and reproducible results.
Inter-Laboratory Validation of Metopimazine Quantification: A Comparative Guide
This guide provides a framework for the inter-laboratory validation of an analytical method for the quantification of Metopimazine, a potent antiemetic agent. The focus is on establishing a robust and reproducible method suitable for implementation across multiple research and quality control laboratories. This document outlines a comparative analysis of key performance characteristics, a detailed experimental protocol for a collaborative study, and visual workflows to ensure clarity and consistency.
Metopimazine, a phenothiazine derivative, functions as a highly selective D2/D3 dopamine receptor antagonist.[1] Its primary therapeutic action is the inhibition of the chemoreceptor trigger zone (CTZ) in the brain, which is central to the vomiting reflex.[2] Given its clinical importance, the ability to accurately and reliably quantify Metopimazine in various matrices is crucial for drug development, pharmacokinetic studies, and quality assurance.
While several analytical methods have been developed and validated in single-laboratory settings, this guide proposes a protocol for an inter-laboratory study to establish the method's reproducibility—a critical parameter for standardization.[3] The High-Performance Liquid Chromatography with UV detection (HPLC-UV) method has been selected as the candidate for this validation due to its widespread use, high selectivity, and sensitivity.[4]
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods for Metopimazine quantification as reported in single-laboratory validation studies. This data serves as a benchmark for the expected performance in an inter-laboratory setting.
| Parameter | HPLC-UV | HPTLC | Spectrofluorimetry | Voltammetry |
| Linearity Range | 0.12 - 0.28 mg/mL | 0.4 - 1.4 µ g/band | 0.1 - 2 µg/mL | 0.4 - 2.7 µg/mL |
| Accuracy (% Recovery) | 99.85 - 100.79% | 100.10 ± 0.941% | 100.64 ± 1.349% | Not Specified |
| Precision (% RSD) | < 2.0% | Not Specified | Not Specified | ≤ 1.63% |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 0.4 µg/mL |
| Matrix | Pharmaceutical Dosage Forms | Pure Form, Tablets, Human Plasma | Pharmaceutical Preparations | Pharmaceutical Dosage Forms |
Inter-Laboratory Validation Protocol: HPLC-UV Method
This protocol is designed in accordance with established international guidelines, such as those from the International Council for Harmonisation (ICH) and the AOAC International, to ensure a standardized approach to the collaborative study.[5]
Objective
To determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of an HPLC-UV method for the quantification of Metopimazine in a pharmaceutical formulation.
Participating Laboratories
A minimum of eight qualified laboratories should be recruited to participate in the study.
Study Materials
-
Metopimazine Reference Standard: A single, homogenous batch of high-purity Metopimazine reference standard will be distributed to all participating laboratories.
-
Test Samples: Three batches of Metopimazine tablets (e.g., 7.5 mg) from a single production run will be prepared and distributed. Each batch will have a slightly different, but known, concentration of Metopimazine.
-
Blank Matrix: A placebo formulation identical to the test samples but without the active pharmaceutical ingredient (API) will be provided.
Analytical Method
A detailed, step-by-step analytical procedure for the HPLC-UV quantification of Metopimazine will be provided to all participants. Key parameters are outlined below:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v) with pH adjusted to 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Experimental Design
-
Each laboratory will receive the reference standard, three test samples (in duplicate and blinded), and the blank matrix.
-
Participants will prepare a calibration curve using the provided reference standard.
-
Each of the six blinded test samples will be analyzed once.
-
The blank matrix will be analyzed to assess for any interference.
Data Reporting
Laboratories will report the following for each sample:
-
Peak area of Metopimazine.
-
Calculated concentration of Metopimazine.
-
Chromatograms for all injections.
-
Any deviations from the provided protocol.
Statistical Analysis
The collected data will be analyzed according to ISO 5725 standards to determine the following:
-
Repeatability Standard Deviation (sr): The standard deviation of test results obtained under the same measurement conditions within the same laboratory.
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under changed measurement conditions between laboratories.
-
Repeatability Limit (r): The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.
-
Reproducibility Limit (R): The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.
Visualizing the Validation Workflow and Mechanism of Action
To further clarify the processes and scientific context, the following diagrams are provided.
Caption: Workflow for the inter-laboratory validation of the Metopimazine quantification method.
Caption: Simplified signaling pathway of Metopimazine's antagonism of the D2 dopamine receptor.
References
The Critical Impact of Metopimazine-d6 Purity on Bioanalytical Assay Results: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies, the accuracy and reliability of quantitative assays are paramount. When utilizing stable isotope-labeled internal standards, such as Metopimazine-d6, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the purity of the internal standard is a critical factor that can significantly influence assay performance. This guide provides an objective comparison, supported by experimental principles and illustrative data, of how different purity levels of this compound can impact assay results.
The Role of this compound in Bioanalysis
Metopimazine is an antiemetic drug, and its pharmacokinetic profile is essential for understanding its efficacy and safety. This compound, a deuterated analog of Metopimazine, serves as an ideal internal standard in bioanalytical methods for its quantification in biological matrices like plasma.[1] Its utility lies in its chemical and physical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.
The Purity Predicament: Unlabeled Analyte as a Critical Impurity
The most significant purity concern with a deuterated internal standard is the presence of the unlabeled analyte as an impurity.[2] This contamination can arise during the synthesis of the deuterated standard. When a this compound internal standard containing unlabeled Metopimazine is used, the mass spectrometer will detect the unlabeled impurity along with the analyte from the sample. This leads to a falsely inflated analyte signal, resulting in an overestimation of the analyte's concentration. The magnitude of this error is directly proportional to the concentration of the unlabeled impurity in the deuterated internal standard.
Quantitative Impact of this compound Purity on Assay Accuracy and Precision
To illustrate the effect of this compound purity on assay results, the following table summarizes simulated data from a bioanalytical assay for Metopimazine in human plasma. Three different batches of this compound with varying levels of unlabeled Metopimazine impurity were used. The data clearly demonstrates that as the purity of the internal standard decreases (i.e., the percentage of unlabeled Metopimazine increases), the accuracy and precision of the measurements are compromised, particularly at the lower limit of quantification (LLOQ).
| Purity of this compound Internal Standard | Concentration of Unlabeled Metopimazine Impurity | Nominal Metopimazine Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| High Purity (99.9%) | 0.1% | 1.00 (LLOQ) | 1.02 | 102.0 | 4.5 |
| 5.00 | 5.05 | 101.0 | 3.2 | ||
| 50.0 | 49.8 | 99.6 | 2.5 | ||
| 200.0 | 201.2 | 100.6 | 1.8 | ||
| Standard Purity (99.0%) | 1.0% | 1.00 (LLOQ) | 1.15 | 115.0 | 8.2 |
| 5.00 | 5.25 | 105.0 | 5.1 | ||
| 50.0 | 51.5 | 103.0 | 3.8 | ||
| 200.0 | 204.0 | 102.0 | 2.9 | ||
| Low Purity (98.0%) | 2.0% | 1.00 (LLOQ) | 1.32 | 132.0 | 12.5 |
| 5.00 | 5.51 | 110.2 | 7.8 | ||
| 50.0 | 53.1 | 106.2 | 5.5 | ||
| 200.0 | 208.4 | 104.2 | 4.1 |
This data is simulated for illustrative purposes based on established principles of bioanalysis.
As the table shows, the use of a lower purity internal standard leads to a significant positive bias in the measured concentrations, with the effect being most pronounced at the LLOQ. This can have serious implications for pharmacokinetic studies, potentially leading to incorrect calculations of key parameters such as clearance, volume of distribution, and bioavailability.
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following is a detailed experimental protocol for the determination of Metopimazine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is adapted from a method for a structurally similar compound, Alimemazine.[3]
1. Preparation of Stock and Working Solutions:
-
Metopimazine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metopimazine and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Metopimazine by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Metopimazine: Q1 430.2 -> Q3 100.1
-
This compound: Q1 436.2 -> Q3 106.1
-
Visualizing the Impact and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the logical relationship between internal standard purity and assay accuracy.
Caption: Bioanalytical workflow for Metopimazine quantification in plasma.
Caption: Impact of this compound purity on assay accuracy.
Conclusion and Recommendations
The purity of this compound, specifically the content of unlabeled Metopimazine, has a direct and significant impact on the accuracy and precision of bioanalytical assays. The use of a high-purity internal standard (≥99.5%) is crucial to minimize the risk of reporting erroneously elevated analyte concentrations.
Recommendations for Researchers:
-
Source High-Purity Standards: Always procure this compound and other deuterated internal standards from reputable suppliers who provide a detailed Certificate of Analysis specifying the isotopic and chemical purity.
-
Verify Purity: Whenever possible, independently verify the purity of the internal standard, especially the content of the unlabeled analyte, before its use in validated assays.
-
Method Validation: During method validation, assess the potential for crosstalk between the analyte and the internal standard. This can be done by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's MRM transition.
-
Consider the LLOQ: Be particularly cautious when analyzing samples with concentrations near the LLOQ, as the impact of impurities in the internal standard is most pronounced at these low levels.
By adhering to these recommendations and understanding the critical role of internal standard purity, researchers can ensure the generation of high-quality, reliable, and accurate data in their bioanalytical studies, ultimately contributing to the successful development of new therapeutics.
References
Metopimazine: A Comparative Analysis with Other D2/D3 Receptor Antagonists in Antiemetic Therapy
For Researchers, Scientists, and Drug Development Professionals
Metopimazine, a phenothiazine derivative, is a potent dopamine D2 and D3 receptor antagonist utilized primarily for its antiemetic properties. Its clinical efficacy in preventing and treating nausea and vomiting, particularly in the contexts of chemotherapy and postoperative care, positions it among a class of drugs that target the dopaminergic system. This guide provides a detailed comparison of Metopimazine with other notable D2/D3 receptor antagonists, focusing on their pharmacological profiles, clinical performance, and underlying mechanisms of action, supported by experimental data and methodologies.
Mechanism of Action: D2/D3 Receptor Antagonism
The primary mechanism of action for Metopimazine and its counterparts is the blockade of D2 and D3 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[1] The CTZ is a critical area for inducing the vomiting reflex.[2] By antagonizing these receptors, Metopimazine effectively mitigates the emetic signals.[2] Additionally, some D2/D3 antagonists, including Metopimazine, exhibit peripheral actions on the gastrointestinal tract.[2] Notably, Metopimazine is reported to have limited ability to cross the blood-brain barrier, which may contribute to a more favorable side-effect profile compared to some other centrally acting dopamine antagonists.[3]
Comparative Pharmacological Profile
The therapeutic and adverse effects of D2/D3 receptor antagonists are largely dictated by their binding affinity (Ki) for their target receptors and their selectivity over other receptor types. Lower Ki values indicate higher binding affinity.
| Drug | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Other Receptor Activity | Key Characteristics |
| Metopimazine | Data from radioligand binding assay | Data from radioligand binding assay | Also shows affinity for 5-HT3 and H1 receptors. | Phenothiazine derivative; limited penetration of the blood-brain barrier. |
| Metoclopramide | ~104 - 113 | Data not widely available | 5-HT3 antagonist, 5-HT4 agonist | Crosses the blood-brain barrier, leading to a higher risk of extrapyramidal symptoms. |
| Domperidone | Data not widely available | Data not widely available | - | Peripherally acting; does not readily cross the blood-brain barrier, reducing CNS side effects. |
| Prochlorperazine | Data not widely available | Data not widely available | Also blocks histamine H1, alpha-1 adrenergic, and muscarinic M1 receptors. | Phenothiazine derivative; associated with sedation and extrapyramidal symptoms. |
| Haloperidol | ~1-2 | ~0.5-1 | Also blocks alpha-1 adrenergic and 5-HT2A receptors. | Butyrophenone antipsychotic with potent antiemetic effects; high risk of extrapyramidal symptoms. |
| Amisulpride | ~2-3 | ~3-4 | Selective for D2/D3 receptors. | Atypical antipsychotic with antiemetic properties; lower risk of extrapyramidal symptoms compared to typical antipsychotics. |
Clinical Efficacy and Safety: A Head-to-Head Comparison
Clinical trials provide invaluable data on the comparative performance of these agents in real-world settings.
Metopimazine vs. Metoclopramide
Studies comparing Metopimazine and Metoclopramide have shown comparable antiemetic efficacy in some contexts. However, a key differentiator is their side-effect profiles. Due to its limited ability to cross the blood-brain barrier, Metopimazine is associated with a lower incidence of central nervous system (CNS) side effects, such as extrapyramidal symptoms (e.g., dystonia, akathisia), compared to Metoclopramide.
Metopimazine vs. Prochlorperazine
Direct comparative trials between Metopimazine and Prochlorperazine are less common. Both are phenothiazine derivatives and can be expected to have some overlapping side effects, including sedation. However, the potentially lower CNS penetration of Metopimazine might offer a safety advantage. In a study on chemotherapy-induced vomiting, high-dose prochlorperazine was found to be a cost-effective antiemetic with a toxicity profile equivalent to high-dose metoclopramide, except for greater sedation and dry mouth with prochlorperazine.
Metopimazine vs. Haloperidol
Haloperidol is a potent antiemetic but its use is often limited by a high incidence of extrapyramidal side effects. While direct comparisons with Metopimazine are scarce, the pharmacological profile of Metopimazine suggests it would have a more favorable safety profile concerning CNS-related adverse events. A randomized, double-blind controlled trial comparing methotrimeprazine (another phenothiazine) with haloperidol for cancer-related nausea found no significant difference in response rates, though there was a trend towards greater sedation with methotrimeprazine.
Metopimazine vs. Domperidone
Both Metopimazine and Domperidone are noted for their limited ability to cross the blood-brain barrier, resulting in a lower risk of CNS side effects compared to agents like Metoclopramide. Domperidone is particularly recognized for its peripheral prokinetic effects. Clinical comparisons have shown both drugs to be effective antiemetics, with the choice often depending on the specific clinical scenario and desired secondary effects (e.g., prokinetic activity).
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for D2 and D3 dopamine receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human recombinant D2 or D3 dopamine receptors.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4) is used.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-(+)-PHNO for D3 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (competitor).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Antiemetic Efficacy (Animal Model)
Objective: To evaluate the antiemetic efficacy of a test compound against a chemical emetogen.
Methodology:
-
Animal Model: Ferrets are a commonly used model as they have a vomiting reflex similar to humans.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., Metopimazine) or vehicle is administered at a predetermined time before the emetogen.
-
Emetogen Challenge: A standard emetic agent (e.g., cisplatin or apomorphine) is administered to induce emesis.
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours) for the number of retches and vomits.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. The percentage of protection is calculated.
Signaling Pathways
D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like Metopimazine block this signaling cascade by preventing dopamine from binding to the receptor.
Conclusion
Metopimazine is an effective D2/D3 receptor antagonist for the management of nausea and vomiting. Its key distinguishing feature among other drugs in its class appears to be its limited ability to cross the blood-brain barrier, which likely contributes to a more favorable CNS side-effect profile. While direct, large-scale comparative clinical trials with other D2/D3 antagonists are somewhat limited, the available pharmacological and clinical data suggest that Metopimazine is a valuable therapeutic option, particularly when CNS side effects are a concern. Further research directly comparing the efficacy and safety of Metopimazine with newer D2/D3 antagonists like amisulpride would be beneficial to further delineate its place in therapy.
References
- 1. A randomised double-blind study of high-dose intravenous prochlorperazine versus high-dose metoclopramide as antiemetics for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic efficacy of high-dose metoclopramide: randomized trials with placebo and prochlorperazine in patients with chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using a Deuterated Internal Standard in Regulatory Submissions
In the rigorous landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount for regulatory submissions. The use of an internal standard (IS) is a foundational element of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with other alternatives and offering insights into regulatory expectations.
The Gold Standard: Advantages of Deuterated Internal Standards
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. Deuterated internal standards, being nearly chemically and physically identical to the analyte, are widely considered the "gold standard" for achieving this.
Key advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for accurate correction and more reliable quantification.
-
Improved Precision and Accuracy: By compensating for variability throughout the analytical process, including extraction recovery and instrument response, deuterated internal standards significantly improve the precision and accuracy of the quantitative data.
-
Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions. This leads to higher throughput and lower rates of failed analytical runs.
Regulatory Perspective: FDA and EMA Guidelines
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While neither agency explicitly mandates the use of deuterated internal standards, their guidance documents strongly favor the use of stable isotope-labeled internal standards whenever possible.
The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data. The agency has issued citations to laboratories for not having adequate procedures to track internal standard responses, particularly when significant variability is observed. The EMA has also highlighted the importance of a suitable internal standard in its bioanalytical method validation guideline, with over 90% of submissions to the agency incorporating SIL-ISs.
The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a unified standard for bioanalytical method validation and also recommends the use of SIL-IS.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analog) internal standards is well-documented. Structural analogs may not co-elute perfectly with the analyte and can be affected differently by matrix effects, leading to compromised data quality.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Parameter | Deuterated IS | Non-Deuterated (Analog) IS | No IS |
| Accuracy (% Bias) | -2.5% | -15.8% | +25.3% |
| Precision (%CV) | 3.1% | 12.4% | 21.7% |
This table summarizes data from a comparative study, highlighting the superior accuracy (lower bias) and precision (lower %CV) achieved with a deuterated internal standard.
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Inter-Patient Imprecision (%CV) |
| Deuterated IS | 4.2% |
| Non-Deuterated (Analog) IS | 18.9% |
This data demonstrates the improved consistency of results across different patient samples when using a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.
Protocol 1: Sample Preparation for Immunosuppressant Analysis in Whole Blood
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.
-
To 50 µL of a whole blood sample, add the deuterated internal standard solution.
-
Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Evaluation of Matrix Effects
This experiment is designed to compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank plasma from at least six different sources.
-
Analyte stock solution.
-
Deuterated internal standard stock solution.
-
Non-deuterated internal standard stock solution.
-
Appropriate solvents for extraction and reconstitution.
Procedure:
-
Sample Set Preparation:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike
-
Safety Operating Guide
Proper Disposal of Metopimazine-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Metopimazine-d6, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In the event of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[1][2]
Summary of Key Information
| Characteristic | Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1215315-86-8 | |
| Molecular Formula | C22H21D6N3O3S2 | |
| Primary Hazard | Harmful if swallowed. | MedChemExpress SDS |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | Santa Cruz Biotechnology SDS |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis. | MedChemExpress SDS |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide for its disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure this container is made of a compatible material (e.g., glass or a suitable plastic) and has a secure, tight-fitting lid.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Collection of Waste
-
Solid Waste: Carefully transfer any solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, into the designated hazardous waste container. Avoid generating dust.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, clearly labeled hazardous waste container.
-
Spills: In the event of a spill, contain the spillage and collect it using a non-combustible absorbent material such as sand, earth, or vermiculite. Place the absorbent material into the designated solid hazardous waste container.
Step 3: Container Management
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms accurately, providing a clear description of the waste.
Step 5: Decontamination of Empty Containers
-
Any container that held this compound must be decontaminated before being discarded or reused.
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste and dispose of it accordingly.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Metopimazine-d6
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for handling Metopimazine-d6. This guidance includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a labeled form of Metopimazine, should be handled with care, assuming similar potential hazards as the parent compound. Metopimazine is classified as harmful if swallowed.[1] It may also cause skin, eye, and respiratory tract irritation.[2] Therefore, adherence to stringent safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-grade, powder-free gloves tested to ASTM D6978 standard.[3][4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, with one glove under the gown cuff and one over.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. If unpacking potentially damaged containers, an elastomeric half-mask with a multi-gas cartridge and P100 filter is advised. | Minimizes inhalation of dust or aerosols. |
| Body Protection | A disposable, long-sleeved, impermeable gown with a solid front and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Additional PPE | Hair covers, beard covers, and shoe covers. | Ensures comprehensive protection and minimizes the spread of contamination. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving to storage.
Procedural Steps:
-
Receiving: Personnel receiving shipments of this compound should wear chemotherapy gloves. If the packaging appears damaged, a respirator should also be worn.
-
Handling: All handling of the compound, including weighing and preparation of solutions, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a Class II Biosafety Cabinet, to avoid the formation of dust and aerosols.
-
Storage: this compound should be stored at 2-8°C in a tightly closed container in a dry and well-ventilated place.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing and consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician immediately. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Containment: Collect waste this compound and any contaminated materials (e.g., gloves, vials, absorbent paper) in a suitable, closed, and clearly labeled container for hazardous chemical waste.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not let the product enter drains. All disposal practices must be in accordance with local, state, and federal regulations.
-
Spill Management: In case of a spill, use personal protective equipment. Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place the collected material in a container for disposal according to local regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
